tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAMZZFIHGASEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571072 | |
| Record name | tert-Butyl [2-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164226-32-8 | |
| Record name | tert-Butyl [2-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 164226-32-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Core Introduction and Physicochemical Profile
tert-Butyl (2-(hydroxymethyl)phenyl)carbamate is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Structurally, it is a derivative of 2-aminobenzyl alcohol where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This specific arrangement of a protected amine and a primary alcohol on an aromatic scaffold makes it a highly versatile and valuable building block for the synthesis of a wide range of complex molecules, including nitrogen-containing heterocycles and pharmacologically active agents.
The strategic placement of the Boc protecting group is central to its utility. The Boc group is renowned for its stability under a variety of reaction conditions, yet it can be removed cleanly under specific acidic conditions.[1][2] This allows chemists to selectively perform reactions at the hydroxyl group without interference from the amine, and then deprotect the amine at a later synthetic stage to introduce further complexity. This "orthogonal" control over reactive sites is a cornerstone of modern multi-step synthesis.
Physicochemical and Handling Data
The fundamental properties of this compound are summarized below. Proper handling and storage are crucial for maintaining its integrity.
| Property | Value | Source(s) |
| CAS Number | 164226-32-8 | [3][4] |
| Molecular Formula | C₁₂H₁₇NO₃ | [3][5] |
| Molecular Weight | 223.27 g/mol | [3][5] |
| Physical Form | Off-white to yellow solid | [6] |
| Purity | Typically ≥97% | [3][6] |
| Storage Conditions | 2-8 °C, in a dry, well-ventilated place | [3][7] |
| Shipping Conditions | Room Temperature | [3][6] |
Section 2: Synthesis and Mechanistic Rationale
The most common and direct synthesis of this compound involves the selective N-protection of 2-aminobenzyl alcohol. The causality behind this selective reaction lies in the differential nucleophilicity of the amino and hydroxyl groups.
Expertise & Experience Insight: The nitrogen atom of an aromatic amine is inherently more nucleophilic than the oxygen atom of a primary alcohol.[8] This allows for a chemoselective reaction with an electrophilic Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc₂O), at the amino group while leaving the hydroxyl group untouched. The reaction is typically performed in the presence of a mild base to neutralize the acidic byproduct.[9]
Recommended Synthesis Protocol
This protocol is a self-validating system designed for high yield and purity.
-
Setup: To a round-bottom flask, add 2-aminobenzyl alcohol (1.0 eq) and dissolve it in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Then, add a base, such as triethylamine (NEt₃, 1.2 eq) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure compound.
Synthesis Workflow Diagram
Caption: Workflow for the Boc protection of 2-aminobenzyl alcohol.
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. The following are the expected results from standard analytical techniques.
-
¹H NMR: The spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm integrating to 9H), aromatic protons (multiplets in the 7.0-7.5 ppm range), the methylene protons of the -CH₂OH group (a singlet or doublet around 4.6 ppm), and the carbamate N-H proton (a broad singlet).
-
¹³C NMR: Key signals include the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), the aromatic carbons, the methylene carbon (~64 ppm), and the carbamate carbonyl carbon (~154 ppm).
-
IR Spectroscopy: Expect strong absorption bands corresponding to the N-H stretch (~3300-3400 cm⁻¹), the O-H stretch of the alcohol (~3400-3500 cm⁻¹), C-H stretches, and a very strong carbonyl (C=O) stretch from the carbamate group at ~1680-1700 cm⁻¹.[10]
-
Mass Spectrometry (MS): In ESI+ mode, the spectrum should show a peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.[10]
Section 4: Applications in Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate. The primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, all while the amine remains protected.
A prime example of its application is in the synthesis of novel anti-inflammatory agents.[10] In a multi-step synthesis, the alcohol can be oxidized to an aldehyde, which can then participate in cyclization reactions to form heterocyclic scaffolds. The Boc-protected amine ensures that the nitrogen does not interfere with these transformations.
Example Synthetic Application Workflow
The following diagram illustrates a generalized pathway where the title compound is used as a scaffold in drug development.
Caption: Generalized synthetic pathway utilizing the title compound.
Section 5: Key Reactions: Deprotection Chemistry
The removal of the Boc group is a critical step that unmasks the amine for further functionalization. This is almost universally achieved under acidic conditions.
Trustworthiness Insight: The mechanism proceeds via protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation.[11] This cation can then either be trapped by a nucleophile or eliminate a proton to form isobutene gas. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[11] This clean decomposition into gaseous byproducts is a key advantage of the Boc group.
Deprotection Protocol
-
Setup: Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[9]
-
Reaction: Stir the solution at room temperature. The reaction is typically rapid (30-60 minutes). Monitor by TLC.
-
Workup: Upon completion, remove the acid and solvent under reduced pressure. The product is often obtained as the corresponding ammonium salt (e.g., TFA or HCl salt). To obtain the free amine, a basic workup with aqueous NaHCO₃ or NaOH is required, followed by extraction.
Field-Proven Insight: The liberated tert-butyl cation is a potent electrophile and can cause unwanted side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic sites on the substrate.[12] To prevent this, a "scavenger" like triethylsilane (TES) or anisole is often added to the reaction mixture to trap the cation.
Deprotection Mechanism Diagram
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. CAS#:164226-32-8 | this compound | Chemsrc [chemsrc.com]
- 5. tert-butyl N-hydroxy-N-(2-methylphenyl)carbamate | C12H17NO3 | CID 25147080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 144072-29-7 [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
The Strategic Utility of N-Boc-2-aminobenzyl Alcohol in Heterocyclic Synthesis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Architectural Element in Medicinal Chemistry
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures with precision and control is paramount. N-Boc-2-aminobenzyl alcohol (CAS Number: 164226-32-8), also known as tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, has emerged as a valuable and versatile building block in synthetic organic chemistry. While not a therapeutic agent itself, its significance lies in its role as a key intermediate for the synthesis of a class of privileged heterocyclic scaffolds known as quinazolines and quinazolinones. This guide provides a comprehensive technical overview of the properties of N-Boc-2-aminobenzyl alcohol and its strategic application in the synthesis of medicinally relevant compounds, offering insights into the causality behind its use in drug development workflows.
Physicochemical Properties of N-Boc-2-aminobenzyl Alcohol
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective application in process development and scale-up. The salient properties of N-Boc-2-aminobenzyl alcohol are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 164226-32-8 | |
| Molecular Formula | C₁₂H₁₇NO₃ | |
| Molecular Weight | 223.27 g/mol | |
| Appearance | Liquid | |
| Density | 1.094 g/mL at 25 °C | |
| Refractive Index | n20/D 1.527 |
The Core Utility: A Gateway to Medicinally Privileged Scaffolds
The primary application of N-Boc-2-aminobenzyl alcohol in research and drug development is as a precursor to quinazoline and quinazolinone derivatives. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen is the key to its utility. This protecting group allows for the selective manipulation of other functional groups within the molecule and can be removed under specific acidic conditions to reveal the free amine, which is then poised for cyclization reactions.
The Quinazoline and Quinazolinone Scaffolds: A Cornerstone in Medicinal Chemistry
The quinazoline and quinazolinone ring systems are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] These nitrogen-containing heterocycles are found in numerous natural products and have been incorporated into a multitude of approved drugs and clinical candidates.[2]
The pharmacological importance of this scaffold is vast and includes:
-
Anticancer Activity : Many quinazoline derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are crucial for cancer cell proliferation and survival.[3][4] Marketed drugs like Gefitinib and Erlotinib are prominent examples.[2]
-
Antimicrobial Properties : Certain quinazolinone derivatives have demonstrated significant activity against various bacterial and fungal strains.[2]
-
Anti-inflammatory Effects : The scaffold has been explored for its potential in modulating inflammatory pathways.[5][6]
-
Antihypertensive Action : Drugs like Prazosin, which feature a quinazoline core, are used to treat high blood pressure.[2]
-
Antiviral and Antimalarial Potential : Research has shown the utility of quinazoline derivatives in combating viral infections and malaria.[3][6]
The diverse biological activities of these scaffolds underscore the importance of synthetic intermediates like N-Boc-2-aminobenzyl alcohol that facilitate their efficient and controlled synthesis.[5]
Experimental Protocol: Synthesis of a Quinazolinone Intermediate
The following is a representative, detailed experimental protocol for the synthesis of an N-Boc-protected quinazolinone, illustrating the practical application of N-Boc-2-aminobenzyl alcohol. This protocol is a synthesized example based on established chemical principles for quinazolinone formation.
Objective: To synthesize a 2,3-disubstituted N-Boc-quinazolin-4(3H)-one derivative.
Materials:
-
N-Boc-2-aminobenzyl alcohol (1.0 eq)
-
An appropriate aldehyde (e.g., benzaldehyde) (1.1 eq)
-
An appropriate isocyanide (e.g., tert-butyl isocyanide) (1.2 eq)
-
Methanol (solvent)
-
Scandium(III) triflate (Sc(OTf)₃) (catalyst, 10 mol%)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-2-aminobenzyl alcohol (1.0 eq) and dissolve it in methanol (0.2 M).
-
Add the aldehyde (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the isocyanide (1.2 eq) to the reaction mixture.
-
Finally, add the scandium(III) triflate catalyst (10 mol%) to the flask.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-quinazolin-4(3H)-one derivative.
Causality behind Experimental Choices:
-
The use of a Lewis acid catalyst like scandium(III) triflate facilitates the multi-component reaction by activating the aldehyde and promoting the cyclization cascade.
-
The Boc group on the starting material ensures that the aniline nitrogen does not interfere with the initial steps of the reaction and allows for a controlled cyclization.
-
The choice of a multi-component reaction strategy is for efficiency, as it allows for the rapid assembly of a complex heterocyclic core in a single step from simple starting materials.
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic strategy for the construction of a quinazolinone core utilizing N-Boc-2-aminobenzyl alcohol, followed by the deprotection step to yield the final product.
Caption: Synthetic workflow for quinazolinone synthesis and deprotection.
Signaling Pathways and Mechanism of Action of Resulting Compounds
While N-Boc-2-aminobenzyl alcohol itself does not have a direct mechanism of action on biological pathways, the quinazolinone derivatives synthesized from it often target key signaling pathways implicated in disease, particularly cancer. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.
In this pathway, the binding of a ligand like EGF to its receptor (EGFR) triggers a cascade of events leading to cell growth and proliferation. Quinazolinone-based inhibitors can bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and thereby blocking downstream signaling.[4] This mechanism is a cornerstone of targeted cancer therapy.
Conclusion: A Strategically Important Tool for Drug Discovery
N-Boc-2-aminobenzyl alcohol is a testament to the importance of well-designed synthetic intermediates in the drug discovery process. Its value is not in its own biological activity, but in the enabling role it plays in the construction of medicinally privileged heterocyclic scaffolds. The Boc protecting group provides the necessary control for the synthesis of complex quinazoline and quinazolinone derivatives, which are at the forefront of research in oncology and other therapeutic areas. For researchers and drug development professionals, a deep understanding of the properties and applications of such building blocks is essential for the continued innovation of novel and effective therapeutics.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide to tert-Butyl (2-(hydroxymethyl)phenyl)carbamate as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern organic synthesis, particularly within the pharmaceutical and drug development sectors, the judicious use of protecting groups is a cornerstone of success. The ability to mask the reactivity of a functional group, perform chemical transformations elsewhere in the molecule, and then cleanly remove the protecting group is a critical strategic element. Among the myriad of protecting groups for amines, carbamates, and specifically the tert-butoxycarbonyl (Boc) group, have established themselves as indispensable tools due to their predictable reactivity and stability.[1][2] This technical guide delves into a specialized variant, tert-Butyl (2-(hydroxymethyl)phenyl)carbamate , exploring its synthesis, unique reactivity profile, and strategic applications as a protecting group for amines.
Introduction: The Strategic Imperative of Amine Protection
Amines are fundamental functional groups, ubiquitous in pharmaceuticals and bioactive molecules. Their inherent nucleophilicity and basicity, however, often lead to undesirable side reactions during multi-step synthetic sequences.[3] Protecting groups for amines are therefore essential to:
-
Prevent unwanted reactions: Masking the amine's reactivity towards electrophiles and oxidizing agents.[4]
-
Improve solubility: Modifying the polarity of the molecule to enhance its solubility in organic solvents.
-
Direct reaction pathways: Influencing the stereochemical outcome of reactions through steric hindrance.
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule—a concept known as orthogonality.[5] Carbamates, such as the widely used Boc group, fulfill many of these criteria, offering a balance of stability and controlled lability.[6][7]
Synthesis of this compound: A Practical Protocol
The synthesis of this compound is readily achieved from the commercially available starting material, 2-aminobenzyl alcohol. The reaction involves the formation of a carbamate linkage through the nucleophilic attack of the amino group on an electrophilic Boc-donating reagent, most commonly di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminobenzyl alcohol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
Procedure:
-
Dissolve 2-aminobenzyl alcohol (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1-1.5 equivalents).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Causality of Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like DCM or THF are chosen to prevent hydrolysis of the Boc anhydride and to ensure good solubility of the reactants.
-
Base: A mild base is employed to neutralize the acidic byproduct of the reaction (tert-butanol and carbon dioxide from the decomposition of the mixed anhydride intermediate), driving the reaction to completion. Triethylamine is a common choice due to its volatility, which simplifies workup.
-
Stoichiometry: A slight excess of Boc₂O and base ensures the complete consumption of the starting amine.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
The Dual Reactivity: Protection and the Influence of the Ortho-Hydroxymethyl Group
The defining feature of this compound as a protecting group is the presence of the ortho-hydroxymethyl substituent. This seemingly minor modification introduces a fascinating element of dual reactivity, influencing both the stability of the protected amine and the deprotection pathway.
Amine Protection: Stability Profile
Similar to the standard Boc group, the carbamate linkage in this compound effectively shields the amine from a wide array of reagents and reaction conditions.
| Condition | Stability of this compound |
| Basic Conditions | Generally stable |
| Nucleophilic Attack | Generally stable |
| Catalytic Hydrogenation | Stable |
| Mild Acidic Conditions | Labile |
| Strong Acidic Conditions | Labile |
This stability profile allows for a high degree of orthogonality in multi-step syntheses, enabling transformations in the presence of the protected amine that would otherwise be incompatible.
Deprotection and the Intramolecular Cyclization Pathway
The deprotection of a standard Boc-protected amine is typically achieved under acidic conditions, proceeding through the formation of a stable tert-butyl cation.[8] However, in the case of this compound, the ortho-hydroxymethyl group can act as an internal nucleophile, leading to an intramolecular cyclization reaction under both acidic and basic conditions to form a stable 1,3-benzoxazin-2-one derivative.[4]
Mechanism of Acid-Catalyzed Deprotection and Cyclization:
-
Protonation of the carbamate carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.
-
The neighboring hydroxyl group attacks the activated carbonyl carbon in an intramolecular fashion.
-
This is followed by the elimination of tert-butanol and subsequent deprotonation to yield the 1,3-benzoxazin-2-one.
Visualization of the Deprotection/Cyclization Mechanism:
Caption: Acid-catalyzed deprotection and cyclization pathway.
This intramolecular cyclization represents a unique "self-cleaving" mechanism that can be advantageous in certain synthetic contexts. The formation of the stable heterocyclic ring can drive the deprotection to completion under milder conditions than those typically required for standard Boc deprotection.
Strategic Applications and Considerations
The unique properties of this compound lend themselves to specific strategic applications in organic synthesis.
-
Traceless Protection: The cyclization-deprotection mechanism can be considered a "traceless" method in the sense that the protecting group is not simply removed but is incorporated into a stable, often easily separable, byproduct.
-
Sequential Protection/Deprotection: The lability of this group under specific conditions allows for its selective removal in the presence of other, more robust protecting groups, enabling complex, multi-step transformations.
-
Synthesis of 1,3-Benzoxazin-2-ones: Beyond its role as a protecting group, this molecule serves as a valuable precursor for the synthesis of 1,3-benzoxazin-2-one derivatives, a class of compounds with reported biological activities.[6]
Causality in Experimental Choices for Deprotection:
-
Acidic Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common choice for effecting the deprotection and cyclization. The strength of the acid and the reaction temperature can be tuned to control the rate of the reaction.
-
Basic Deprotection: While less common for standard Boc groups, the intramolecular cyclization can also be induced under basic conditions, where the deprotonated hydroxyl group acts as the nucleophile. The choice of base and solvent is critical to avoid competing side reactions.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound represents more than just another amine protecting group. The presence of the ortho-hydroxymethyl group imparts a unique reactivity profile, offering a "self-cleaving" deprotection pathway through intramolecular cyclization. This feature provides an alternative to standard acid-labile deprotection methods and opens up new strategic possibilities in the design of complex synthetic routes. For researchers and drug development professionals, understanding the synthesis, stability, and dual reactivity of this specialized carbamate is key to leveraging its full potential in the pursuit of novel and complex molecular architectures.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to the Solubility and Stability of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, a key building block in pharmaceutical and organic synthesis. Directed at researchers, scientists, and drug development professionals, this document delves into the solubility and stability characteristics of this compound. It offers not only a synthesis of available data but also detailed, field-proven experimental protocols for the determination of these essential parameters. By explaining the causality behind experimental choices and providing self-validating systems, this guide aims to equip researchers with the necessary tools to effectively handle, formulate, and analyze this important carbamate derivative.
Introduction: The Role and Importance of this compound
This compound, also known as N-Boc-2-aminobenzyl alcohol, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a Boc-protected amine and a primary alcohol on a phenyl ring, making it a versatile intermediate for the synthesis of a wide range of complex molecules, including pharmaceutical ingredients and other fine chemicals. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under various conditions and its facile, selective removal under acidic or thermal conditions.[1][2]
A thorough understanding of the solubility and stability of this compound is paramount for its effective use. Solubility dictates the choice of solvents for reactions, purification, and formulation, directly impacting reaction kinetics and yield. Stability, on the other hand, determines the compound's shelf-life, appropriate storage conditions, and potential degradation pathways, which is crucial for ensuring the purity and safety of the final products. This guide provides a detailed exploration of these two critical attributes.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its solubility and stability.
| Property | Value | Source(s) |
| CAS Number | 164226-32-8 | [3][4][5] |
| Molecular Formula | C₁₂H₁₇NO₃ | [4] |
| Molecular Weight | 223.27 g/mol | [4] |
| Physical Form | Off-white to yellow solid or liquid | [6] |
| Storage Temperature | 2-8 °C (Refrigerator) | [5] |
Note on Physical Form: Supplier information presents conflicting data on the physical state at room temperature, with some listing it as a liquid[6] and others as a solid. This variability may be due to the presence of impurities or different polymorphic forms. It is recommended that users verify the physical state of their specific batch upon receipt.
Solubility Profile
The solubility of a compound is a critical parameter that influences its handling, reactivity, and bioavailability. While specific quantitative solubility data for this compound is not extensively published, a robust understanding can be derived from the solubility of its structural components and analogous compounds.
Predicted Solubility
The structure of this compound, containing both a nonpolar Boc group and a polar hydroxymethyl group, suggests a degree of amphiphilicity.
-
Aqueous Solubility: The presence of the hydroxymethyl group, capable of hydrogen bonding, is expected to impart some aqueous solubility. For comparison, the parent compound, benzyl alcohol, exhibits moderate solubility in water (approximately 4 g/100 mL)[7]. However, the bulky, hydrophobic tert-butyl group will likely reduce the overall aqueous solubility compared to benzyl alcohol.
-
Organic Solubility: The Boc group and the phenyl ring contribute to its lipophilicity, suggesting good solubility in a range of organic solvents. N-Boc protected compounds are generally soluble in solvents like dichloromethane, chloroform, ethyl acetate, and alcohols[8][9]. The presence of the hydroxyl group may also enhance solubility in polar organic solvents.
Table of Predicted Solubility:
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly to Moderately Soluble | Hydroxymethyl group promotes solubility, while the Boc and phenyl groups hinder it. |
| Methanol, Ethanol | Soluble to Freely Soluble | Polar protic solvents capable of hydrogen bonding with the hydroxyl and carbamate groups. |
| Dichloromethane, Chloroform | Soluble to Freely Soluble | Good solvents for N-Boc protected compounds. |
| Ethyl Acetate | Soluble | Common solvent for moderately polar organic compounds. |
| Acetonitrile | Soluble | Polar aprotic solvent. |
| Hexane, Heptane | Sparingly Soluble to Insoluble | Nonpolar solvents are unlikely to effectively solvate the polar functional groups. |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Freely Soluble | Highly polar aprotic solvents that are excellent solubilizers for a wide range of organic molecules. |
Experimental Determination of Solubility
For drug development and process chemistry, experimentally determined solubility data is indispensable. The following protocols outline established methods for determining both kinetic and thermodynamic solubility.
This high-throughput method is ideal for early-stage discovery to quickly assess solubility from a DMSO stock solution.
Experimental Protocol: Kinetic Solubility Determination
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
Causality: The rapid precipitation upon addition to an aqueous environment from a supersaturated DMSO stock provides a "kinetic" measure of solubility, which is often more relevant to in vitro biological assays than thermodynamic solubility.
This method determines the true equilibrium solubility of the solid compound and is crucial for formulation and process development.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid is transferred.
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 5.
-
Solubility Calculation: The measured concentration in the supernatant represents the thermodynamic solubility.
Causality: By allowing the system to reach equilibrium between the solid and dissolved states, this method provides a thermodynamically stable and reproducible solubility value.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. CAS#:164226-32-8 | this compound | Chemsrc [chemsrc.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. jiehuapharma.com [jiehuapharma.com]
- 6. N-Boc-2-aminobenzyl alcohol 97 164226-32-8 [sigmaaldrich.com]
- 7. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 8. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Spectroscopic Data of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: The Role of Spectroscopic Data in Modern Chemistry
In the landscape of contemporary chemical research and pharmaceutical development, the unambiguous structural elucidation of molecules is a foundational pillar. It is upon this certainty that hypotheses are built, reaction mechanisms are understood, and the safety and efficacy of new therapeutic agents are established. This guide provides a detailed spectroscopic analysis of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, a versatile building block in organic synthesis. By presenting and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a definitive analytical reference for scientists working with this compound.
Structural Overview and Synthetic Relevance
This compound is characterized by a benzene ring ortho-substituted with a hydroxymethyl group (-CH₂OH) and a tert-butoxycarbonyl (Boc) protected amine (-NHBoc). This trifunctional nature makes it a valuable intermediate for the synthesis of a variety of nitrogen-containing heterocyclic compounds and other complex molecular architectures. The Boc protecting group provides a stable yet readily cleavable handle for the amine, while the primary alcohol offers a site for further functionalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural determination for organic molecules in solution. It provides granular information about the chemical environment, connectivity, and through-space proximity of NMR-active nuclei.
¹H NMR Spectroscopy: Mapping the Proton Environments
Proton NMR provides a quantitative and qualitative picture of the hydrogen atoms within a molecule.
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
-
Sample Preparation: A solution is prepared by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons (NH and OH).
-
Instrumental Setup: Data is typically acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate resolution of aromatic signals.
-
Data Acquisition: A standard one-pulse experiment is utilized. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting free induction decay (FID) is subjected to Fourier transformation, phasing, and baseline correction. The chemical shift axis is calibrated against the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Data Interpretation and Rationale
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~8.0 - 9.0 | Broad Singlet | 1H | N-H | The carbamate proton is often broad due to quadrupolar coupling with the nitrogen atom and potential chemical exchange. Its chemical shift is highly solvent and concentration-dependent. |
| ~7.4 - 7.0 | Multiplet | 4H | Ar-H | The four protons on the ortho-disubstituted benzene ring give rise to a complex multiplet pattern due to spin-spin coupling. |
| ~4.6 | Singlet/D | 2H | CH₂ OH | The benzylic protons are adjacent to the electron-withdrawing aromatic ring and oxygen atom, resulting in a downfield shift. They may appear as a singlet or a doublet if coupled to the hydroxyl proton. |
| Variable | Broad Singlet | 1H | CH₂OH | The hydroxyl proton is labile and its chemical shift is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet. |
| ~1.5 | Singlet | 9H | C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent and therefore appear as a sharp, intense singlet. |
¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample and Instrument: The same sample and spectrometer as for ¹H NMR can be used.
-
Acquisition: A proton-decoupled experiment is standard, which simplifies the spectrum by removing C-H coupling, resulting in a single peak for each carbon. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.
-
Processing: Similar to ¹H NMR, the data is processed and calibrated against the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation and Rationale
| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |
| ~155 | C =O | The carbonyl carbon of the carbamate is significantly deshielded and appears in the characteristic downfield region for carbonyls. |
| ~136 - 120 | Ar-C | The six aromatic carbons give rise to signals in this region. Quaternary carbons will typically have lower intensities. |
| ~80 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~63 | CH₂ OH | The benzylic carbon attached to the hydroxyl group. |
| ~28 | C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: A background spectrum of the empty ATR crystal is recorded, followed by the sample spectrum. The instrument records the absorbance of infrared light over a range of wavenumbers (typically 4000-400 cm⁻¹).
Interpretation of Key Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |
| ~3400 (broad) | O-H stretch | Alcohol | The broadness of this peak is indicative of hydrogen bonding. |
| ~3350 | N-H stretch | Carbamate | A characteristic stretching vibration for the N-H bond in the carbamate. |
| ~3100-3000 | C-H stretch | Aromatic | Stretching vibrations of the C-H bonds on the benzene ring. |
| ~2980-2850 | C-H stretch | Aliphatic | Stretching vibrations of the C-H bonds in the tert-butyl and methylene groups. |
| ~1700 | C=O stretch | Carbamate | A strong, sharp absorption characteristic of the carbamate carbonyl group. |
| ~1600, ~1480 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| ~750 | C-H bend | Aromatic | Out-of-plane bending vibration that can be indicative of the ortho-substitution pattern. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.
-
Ionization: The solution is introduced into the ESI source, where it is nebulized and ionized, typically by protonation [M+H]⁺ or sodiation [M+Na]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation
| m/z (mass-to-charge ratio) | Interpretation | Significance |
| 224.1281 (calculated) | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 223.1208 g/mol .[1] |
| 246.1100 (calculated) | [M+Na]⁺ | The sodium adduct of the molecular ion, a common observation in ESI-MS. |
| 168.0655 (calculated) | [M+H - C₄H₈]⁺ | A characteristic fragment resulting from the loss of isobutylene from the tert-butyl group. |
| 124.0757 (calculated) | [M+H - C₅H₉NO₂]⁺ | Corresponds to the 2-(hydroxymethyl)aniline fragment after loss of the Boc group. |
Integrated Spectroscopic Data Workflow
The true power of these techniques is realized when the data is integrated to build a cohesive structural picture. The workflow below illustrates this synergistic approach.
Caption: A flowchart illustrating the integrated workflow for spectroscopic structure elucidation.
Conclusion: A Self-Validating Spectroscopic Profile
The collective NMR, IR, and MS data for this compound provide a robust and self-validating analytical profile. Each technique offers a unique and complementary piece of structural information, and together they unequivocally confirm the identity and purity of the compound. This guide serves as a comprehensive reference, empowering researchers to confidently utilize this key synthetic intermediate in their work.
References
potential applications of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate in organic synthesis
An In-depth Technical Guide to the Synthetic Applications of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, also known as N-Boc-2-aminobenzyl alcohol, is a synthetically versatile bifunctional molecule that has emerged as a valuable building block in modern organic synthesis. Its structure uniquely combines a primary alcohol and a tert-butyloxycarbonyl (Boc) protected aniline on an aromatic scaffold. This arrangement allows for selective manipulation of either functional group, providing a strategic entry point for the construction of a wide array of complex molecules, particularly nitrogen-containing heterocycles. This guide provides an in-depth exploration of the reactivity of this compound, detailing field-proven protocols and explaining the mechanistic rationale behind its key transformations. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent's full potential.
Core Molecular Attributes and Strategic Value
At the heart of this compound's utility are its two orthogonal functional groups: the nucleophilic primary alcohol and the acid-labile Boc-protected amine.
-
The N-Boc Group: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[1] Its chief advantage is its stability under a wide range of conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) while being readily cleaved under stronger anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This cleavage proceeds via a stable tert-butyl cation, which liberates the free amine and generates carbon dioxide and isobutylene.[2][3] This predictable reactivity allows for the selective unmasking of the aniline nitrogen at a desired stage of a synthetic sequence.
-
The Hydroxymethyl Group: The primary alcohol serves as a versatile handle for a variety of classical transformations. It can be readily oxidized to the corresponding aldehyde, esterified, or converted into an ether. Each of these transformations creates a new key intermediate, significantly expanding the synthetic possibilities.
The strategic placement of these two groups in an ortho relationship on the phenyl ring is critical. It pre-organizes the molecule for intramolecular cyclization reactions, making it an excellent precursor for fused heterocyclic systems like quinolines, indoles, and quinazolines.[4]
Transformations of the Hydroxymethyl Group
The primary alcohol is often the first site of modification, with its oxidation to an aldehyde being the most pivotal transformation.
Chemoselective Oxidation to the Aldehyde
The conversion of the hydroxymethyl group to a formyl group yields tert-butyl (2-formylphenyl)carbamate, a crucial intermediate for constructing heterocycles via condensation reactions. The primary challenge is to achieve this oxidation with high chemoselectivity, avoiding over-oxidation to the carboxylic acid and preserving the acid-sensitive Boc group. While many reagents can effect this transformation, modern catalysis-based methods are preferred for their mildness and efficiency.
A highly effective and mild protocol utilizes a copper(I)/TEMPO catalyst system with molecular oxygen as the terminal oxidant.[5] This method operates at room temperature and avoids the use of stoichiometric heavy-metal oxidants. The causality for this choice is rooted in efficiency and selectivity; the catalytic cycle ensures that the alcohol is converted cleanly to the aldehyde without affecting the Boc-protected amine.[5]
| Method | Reagents/Catalyst | Conditions | Typical Yield | Key Advantages/Considerations |
| Cu/TEMPO Catalysis | CuI (10 mol%), TEMPO (1 mol%), DMAP (10 mol%) | O₂ balloon, CH₃CN, Room Temp. | >85% | Mild, environmentally friendly (O₂ oxidant), highly chemoselective.[5] |
| TCCA/TEMPO | Trichloroisocyanuric acid (TCCA), TEMPO (catalytic) | CH₂Cl₂, Room Temp. | High | Metal-free, rapid, and efficient for benzylic alcohols.[6] |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Anhydrous CH₂Cl₂, -78 °C to RT | >90% | High yield, but requires cryogenic temperatures and produces stoichiometric waste (dimethyl sulfide). |
| Dess-Martin | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp. | >90% | Reliable and mild, but the reagent is expensive and potentially explosive. |
Detailed Protocol 1: Copper-Catalyzed Aerobic Oxidation
This protocol is adapted from a demonstrated chemoselective oxidation of aminobenzyl alcohols.[5]
Objective: To synthesize tert-butyl (2-formylphenyl)carbamate from this compound.
Materials:
-
This compound (1.0 mmol, 223 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.01 mmol, 1.6 mg)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12 mg)
-
Acetonitrile (CH₃CN), 5 mL
-
Oxygen (O₂) balloon
Procedure:
-
To a 25 mL round-bottom flask, add this compound, CuI, TEMPO, and DMAP.
-
Evacuate and backfill the flask with oxygen from a balloon three times.
-
Add acetonitrile (5 mL) and ensure the flask is sealed under the O₂ balloon atmosphere.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 3-6 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.
Trustworthiness: The inclusion of DMAP is critical; in its absence, the reaction does not proceed efficiently under these conditions.[5] The catalytic system ensures that no N-oxidation byproducts are formed, validating the protocol's chemoselectivity.
Ether and Ester Formation
The hydroxymethyl group can also be readily converted to ethers and esters, providing handles for attaching linkers or modulating physicochemical properties.
-
Etherification: Standard Williamson ether synthesis conditions, such as using sodium hydride (NaH) to deprotonate the alcohol followed by quenching with an alkyl halide (e.g., benzyl bromide), are effective. A more modern and milder alternative involves using 2-benzyloxypyridine and methyl triflate, which generates the active benzylation reagent in situ under neutral conditions.[7]
-
Esterification: For ester synthesis, coupling the alcohol with a carboxylic acid using carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) in the presence of a catalyst like DMAP or HOBt is a reliable method.[8] Alternatively, reaction with an acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) provides the ester in high yield.
Transformations of the N-Boc Group
The primary reaction of the carbamate is its cleavage to reveal the free aniline, a critical step for many subsequent cyclization or coupling reactions.
Acid-Catalyzed Deprotection
The Boc group is designed for facile removal under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by loss of the stable tert-butyl cation.
Detailed Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA)
Objective: To synthesize 2-aminobenzyl alcohol from this compound.
Materials:
-
This compound (1.0 mmol, 223 mg)
-
Dichloromethane (DCM), anhydrous (4 mL)
-
Trifluoroacetic acid (TFA) (1 mL)
-
Anisole (optional scavenger, 1-2 drops)
Procedure:
-
Dissolve this compound in anhydrous DCM (4 mL) in a round-bottom flask at room temperature. If the substrate is sensitive to alkylation, add a scavenger like anisole.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (1 mL) dropwise to the stirred solution. Vigorous gas evolution (CO₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the excess DCM and TFA.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2-aminobenzyl alcohol, which can be purified further if necessary.
Expertise & Experience: The formation of the electrophilic tert-butyl cation can lead to unwanted side reactions, particularly alkylation of electron-rich aromatic rings or other nucleophilic sites on the substrate.[2] The addition of a scavenger like anisole or thioanisole is a field-proven technique to trap this cation, preventing byproduct formation and ensuring a cleaner reaction.
Application in Heterocyclic Synthesis
The true power of this compound is realized when these individual transformations are combined in a sequence to build complex heterocyclic scaffolds.
Synthesis of Quinolines via Friedländer Annulation
A prominent application is the synthesis of substituted quinolines. This is typically achieved via a two-step sequence:
-
Oxidation: The starting material is oxidized to tert-butyl (2-formylphenyl)carbamate as described in Protocol 1.
-
Condensation & Cyclization: The resulting aldehyde undergoes a base- or acid-catalyzed condensation with a molecule containing an activated methylene group (e.g., a ketone, ester, or nitrile), followed by cyclization and aromatization to form the quinoline ring. This is known as the Friedländer annulation. The Boc group is often cleaved in situ under the reaction conditions or in a subsequent step.
This strategy leverages the ortho relationship between the masked amine and the aldehyde precursor, providing a convergent and efficient route to the quinoline core, a privileged scaffold in medicinal chemistry.[4]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic platform for the efficient construction of complex molecular architectures. Its bifunctional nature, combined with the reliable and orthogonal reactivity of its alcohol and Boc-protected amine groups, provides chemists with a powerful tool for synthetic design. The protocols and mechanistic insights detailed in this guide underscore its utility, particularly in the synthesis of nitrogen-containing heterocycles. As the demand for novel, drug-like molecules continues to grow, the applications of this versatile building block are poised to expand even further.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate in Modern Medicinal Chemistry: An In-Depth Technical Guide
Foreword: The Unassuming Architect of Complex Scaffolds
In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of synthons available to the modern chemist, tert-butyl (2-(hydroxymethyl)phenyl)carbamate emerges as a particularly versatile and strategic intermediate. Its unique bifunctional nature, featuring a Boc-protected aniline and a primary benzylic alcohol, offers a powerful platform for the construction of a diverse array of heterocyclic frameworks that are central to numerous drug discovery programs. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core attributes and strategic applications of this invaluable building block. We will delve into its synthesis, explore its reactivity, and showcase its pivotal role in the assembly of medicinally relevant scaffolds, supported by detailed protocols and mechanistic insights.
Core Attributes and Synthesis of the Building Block
This compound, also known as N-Boc-2-aminobenzyl alcohol, is a stable, crystalline solid that serves as a masked form of 2-aminobenzyl alcohol. The presence of the tert-butoxycarbonyl (Boc) protecting group is central to its utility, rendering the otherwise reactive amino group temporarily inert and allowing for selective transformations at the hydroxymethyl position.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 164226-32-8 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₃ | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Appearance | Liquid | [3] |
| Density | 1.094 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.527 | [3] |
| Storage Conditions | 2-8 °C | [1] |
Synthesis Protocol: Boc Protection of 2-Aminobenzyl Alcohol
The most common and straightforward synthesis of the title compound involves the protection of the commercially available 2-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice of reagent lies in its high reactivity towards amines and the clean nature of the reaction, which generates gaseous carbon dioxide and volatile tert-butanol as byproducts, simplifying purification.
Experimental Protocol:
-
Dissolution: Dissolve 2-aminobenzyl alcohol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. The use of a slight excess of Boc₂O ensures complete conversion of the starting material.
-
Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within a few hours. Progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Final Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure, stable solid.
This protocol is a self-validating system as the purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Spectroscopic Characterization
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ 7.2-7.5 (m, 4H): Aromatic protons.
-
δ 4.7 (s, 2H): Methylene protons of the hydroxymethyl group.
-
δ 1.5 (s, 9H): tert-Butyl protons of the Boc group.
-
A broad singlet corresponding to the NH proton and a singlet for the OH proton would also be expected, with their chemical shifts being concentration and solvent dependent.
Expected ¹³C NMR (CDCl₃, 100 MHz):
-
δ 154-156: Carbonyl carbon of the Boc group.
-
δ 120-140: Aromatic carbons.
-
δ 80-82: Quaternary carbon of the tert-butyl group.
-
δ 63-65: Methylene carbon of the hydroxymethyl group.
-
δ 28.3: Methyl carbons of the tert-butyl group.
Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The Boc-protected amine is stable under a wide range of conditions, allowing the hydroxymethyl group to be manipulated. Conversely, the Boc group can be selectively removed under acidic conditions to liberate the aniline, which can then participate in a variety of cyclization and condensation reactions.
Reactions at the Hydroxymethyl Group
The primary alcohol functionality can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, etherification, or conversion to a leaving group for subsequent nucleophilic substitution. These transformations are generally carried out while the Boc group remains intact, showcasing its robustness.
Deprotection and Subsequent Transformations
The cleavage of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and carbon dioxide to furnish the free amine.
References
An In-depth Technical Guide to the Putative Mechanism of Action of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carbamate structural motif is a cornerstone in modern medicinal chemistry, valued for its physicochemical properties that often translate into favorable pharmacokinetic profiles. Within this broad class, tert-Butyl (2-(hydroxymethyl)phenyl)carbamate and its derivatives represent a promising scaffold for therapeutic agent development. While direct and extensive research on the specific mechanism of action of the parent compound is emerging, analysis of structurally related analogs and the broader carbamate class allows for the formulation of a compelling hypothesis regarding its biological activity. This guide synthesizes available data to propose a multi-faceted mechanism of action centered on enzyme inhibition and modulation of inflammatory pathways. We will delve into the rationale behind this hypothesis, propose detailed experimental protocols for its validation, and present the information with the scientific rigor required for drug development professionals.
Introduction: The Therapeutic Potential of Carbamates
Carbamates are characterized by their stability and their ability to act as bioisosteres of amide or peptide bonds, enhancing properties like cell membrane permeability and resistance to proteolytic degradation[1]. The tert-butyl protecting group, in particular, is a well-established feature in synthetic chemistry, often used to modulate solubility and reactivity[1]. The presence of a hydroxymethyl group on the phenyl ring of the title compound introduces a potential site for hydrogen bonding and metabolic modification, further influencing its interaction with biological targets. Based on evidence from closely related analogs, we hypothesize that this compound derivatives exert their effects primarily through two interconnected mechanisms: enzyme inhibition and anti-inflammatory activity .
Hypothesized Mechanism of Action: A Dual-Pronged Approach
Our central hypothesis is that this compound derivatives function as inhibitors of key enzymes involved in neurotransmission and inflammation, leading to a downstream dampening of inflammatory responses.
Enzyme Inhibition: Targeting Cholinesterases and Beyond
The carbamate moiety is a classic pharmacophore for the inhibition of serine hydrolases, most notably acetylcholinesterase (AChE)[2][3].
-
Competitive Inhibition of Acetylcholinesterase: Carbamate insecticides, for instance, are known to competitively inhibit AChE. They bind to the active site of the enzyme, where they are hydrolyzed in a similar manner to the natural substrate, acetylcholine. However, the carbamoylated enzyme is much more stable than the acetylated form, leading to a temporary inactivation of the enzyme and an accumulation of acetylcholine in the synapse[4]. A structurally related carbamate derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, has been suggested to act as an acetylcholinesterase inhibitor[5]. This precedent strongly suggests that the title compound and its derivatives could exhibit a similar mode of action.
-
Potential for β-Secretase Inhibition: The same analog mentioned above was also proposed to inhibit β-secretase (BACE1), an enzyme pivotal in the production of amyloid-β peptides, which are implicated in Alzheimer's disease[5]. This dual inhibitory activity highlights the potential for these carbamate derivatives to have applications in neurodegenerative disorders.
The proposed mechanism of cholinesterase inhibition is depicted below:
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
<_ _>
Abstract
This document provides a detailed experimental protocol for the synthesis of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein describes a robust and efficient method starting from 2-aminobenzyl alcohol and di-tert-butyl dicarbonate (Boc-anhydride). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure successful and reproducible synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure incorporates a Boc-protected amine and a primary alcohol on a phenyl ring, making it a versatile precursor for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents.
The strategic placement of the protected amine and the reactive hydroxyl group allows for selective functionalization, a critical aspect in multi-step synthetic routes. The tert-butoxycarbonyl (Boc) protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This protocol details the selective N-protection of 2-aminobenzyl alcohol, a reaction that leverages the higher nucleophilicity of the amino group compared to the hydroxyl group.[3]
Reaction Mechanism and Scientific Rationale
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 2-aminobenzyl alcohol acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc-anhydride).[2]
The choice of Boc-anhydride as the protecting group source is deliberate. It is an effective electrophile that readily reacts with amines.[4] The reaction is typically carried out in the presence of a mild base, which, while not always strictly necessary, can facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[4] However, for many primary amines, the reaction can proceed efficiently without a base, particularly in protic solvents like alcohols which can activate the Boc-anhydride through hydrogen bonding.[5]
The selectivity for N-acylation over O-acylation is a key feature of this synthesis. Amines are generally more nucleophilic than alcohols, allowing for the preferential formation of the carbamate over the carbonate.[3] This inherent difference in reactivity allows for a one-pot protection of the amino group while leaving the hydroxyl group available for subsequent transformations.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents
For successful and reproducible results, it is imperative to use high-purity reagents. The following table lists the necessary materials and their recommended specifications.
| Reagent/Material | CAS Number | Molecular Formula | Recommended Purity | Supplier Example |
| 2-Aminobenzyl alcohol | 5344-90-1 | C₇H₉NO | >98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc-anhydride) | 24424-99-5 | C₁₀H₁₈O₅ | >97% | Acros Organics |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | >99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | NaHCO₃ | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | ACS Grade | EMD Millipore |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | Avantor |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | J.T.Baker |
Safety Precautions:
-
2-Aminobenzyl alcohol: Irritant. Avoid contact with skin and eyes.
-
Di-tert-butyl dicarbonate: Flammable solid and irritant. Handle in a well-ventilated fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocol
This protocol is optimized for a laboratory-scale synthesis.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzyl alcohol (5.0 g, 40.6 mmol).
-
Dissolve the 2-aminobenzyl alcohol in 100 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature until all the solid has dissolved.
Expert Insight: The use of anhydrous DCM is crucial to prevent the hydrolysis of Boc-anhydride, which would reduce the yield of the desired product.
Step 2: Addition of Boc-anhydride
-
To the stirred solution of 2-aminobenzyl alcohol, add di-tert-butyl dicarbonate (9.7 g, 44.7 mmol, 1.1 equivalents) portion-wise over 10 minutes.
-
Observe for gas evolution (CO₂) which indicates the reaction is proceeding.
-
Allow the reaction to stir at room temperature for 4-6 hours.
Workflow Diagram:
References
Application Notes and Protocols: Leveraging tert-Butyl (2-(hydroxymethyl)phenyl)carbamate in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: A Privileged Scaffold for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the synthesis of biaryl and heteroaryl structures, which are core components of numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4] Within the vast library of building blocks available for this transformation, tert-Butyl (2-(hydroxymethyl)phenyl)carbamate and its derivatives represent a class of substrates with unique potential and distinct challenges.
This molecule incorporates three key features: a Boc-protected amine, an ortho-positioned hydroxymethyl group, and the phenyl ring, which can be readily converted into a boronic acid or its ester equivalent for coupling. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines that enhances stability and often improves reactivity in catalytic cycles.[5][6] The ortho-hydroxymethyl substituent, while offering a valuable synthetic handle for further functionalization, introduces significant steric hindrance. This steric challenge directly influences the reaction dynamics, necessitating carefully tailored catalytic systems to achieve high efficiency.[7][8]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this carbamate building block in Suzuki-Miyaura reactions. We will delve into the mechanistic nuances dictated by its structure, present a robust experimental protocol, and offer field-tested insights for troubleshooting and optimization.
Mechanistic Insights and Strategic Considerations
The success of a Suzuki-Miyaura reaction hinges on the delicate balance of three fundamental steps in the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The unique structure of the boronic acid derived from this compound exerts a significant influence on each of these stages.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism begins with an active Pd(0) species.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron species is transferred to the Pd(II) center. This step is often rate-limiting and is highly sensitive to the choice of base, which activates the boronic acid to form a more nucleophilic borate complex.[9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chembites.org [chembites.org]
Application Notes & Protocols: tert-Butyl (2-(hydroxymethyl)phenyl)carbamate as a Versatile Precursor for Heterocyclic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the applications of tert-butyl (2-(hydroxymethyl)phenyl)carbamate in the synthesis of N-heterocyclic compounds. This bifunctional reagent, featuring a stable Boc-protected amine and a reactive primary alcohol, serves as an exceptionally versatile building block for constructing privileged scaffolds such as quinazolines and related fused heterocycles. We will delve into the core synthetic strategies, with a particular focus on transition-metal-catalyzed and metal-free dehydrogenative cyclization reactions. The narrative explains the causality behind experimental choices, provides detailed, field-proven protocols, and offers troubleshooting insights to ensure reliable and reproducible outcomes.
Reagent Profile and Strategic Significance
This compound (CAS: 164226-32-8) is an ortho-substituted aminobenzyl alcohol derivative.[1] Its strategic value in heterocyclic synthesis is derived from the orthogonal reactivity of its two functional groups, which are pre-arranged for intramolecular cyclization.
| Property | Value |
| CAS Number | 164226-32-8[1] |
| Molecular Formula | C₁₂H₁₇NO₃[1] |
| Molecular Weight | 223.27 g/mol [1] |
| Appearance | White to off-white solid |
| Storage | 2-8 °C[1] |
The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the aniline nitrogen.[2] This protection prevents unwanted side reactions at the nitrogen atom during initial synthetic transformations and can be removed under specific conditions, often in situ, to unmask the nucleophilic amine for the key cyclization step. The adjacent hydroxymethyl group is a versatile handle that can be readily oxidized to an aldehyde, which is a key electrophilic partner in subsequent condensation and cyclization cascades.
Caption: Structure and key reactive sites of the title reagent.
Core Application: Synthesis of Quinolines and Quinazolines via Dehydrogenative Cyclization
A predominant application of this compound is its use as a precursor to (2-aminophenyl)methanol for the synthesis of quinolines and quinazolines. The Acceptorless Dehydrogenative Coupling (ADC) or Oxidative Annulation strategy is a highly atom-economical approach that typically involves the reaction of the (2-aminophenyl)methanol core with a coupling partner, generating water as the primary byproduct.[3]
The general mechanism proceeds through several key stages, which can be catalyzed by various transition metals (e.g., Ru, Ir, Fe, Co) or, in some cases, promoted by metal-free reagents like iodine.[3][4][5]
Mechanistic Pillars:
-
Boc Deprotection: The synthesis often commences with the removal of the Boc group to free the aniline nitrogen. This can be a discrete step or occur in situ under the reaction conditions.
-
Dehydrogenation/Oxidation: The benzyl alcohol is oxidized to the corresponding 2-aminobenzaldehyde. This is a critical step that forms the electrophilic center for cyclization.
-
Condensation: The in situ generated aldehyde reacts with a suitable nucleophilic partner. For quinazoline synthesis, this partner can be an amide, nitrile, or another amine.[3][6]
-
Intramolecular Cyclization: The nucleophilic amine of the 2-aminobenzaldehyde moiety attacks the newly formed imine or related intermediate.
-
Aromatization: A final oxidation/dehydrogenation step yields the stable aromatic quinazoline ring system.[3]
Caption: Stepwise workflow for dehydrogenative quinazoline synthesis.
Experimental Protocols
Protocol 1: Iron-Catalyzed Synthesis of 2-Substituted Quinazolines
This protocol is adapted from an efficient Acceptorless Dehydrogenative Coupling (ADC) strategy for the synthesis of quinazolines from (2-aminophenyl)methanols and benzamides.[3] This method highlights the use of an earth-abundant metal catalyst and generates only hydrogen and water as byproducts.
Objective: To synthesize a 2-arylquinazoline via an iron-catalyzed dehydrogenative cyclization.
Materials:
-
This compound
-
Substituted Benzamide (e.g., 4-methylbenzamide)
-
FeCl₂·4H₂O
-
1,10-Phenanthroline
-
Cesium Hydroxide Monohydrate (CsOH·H₂O)
-
Toluene (anhydrous)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and hotplate
-
Chromatography supplies (silica gel, solvents)
Step-by-Step Procedure:
-
Pre-reaction (Boc-Deprotection): While many ADC reactions can proceed from the free amine, this protocol assumes the use of the Boc-protected starting material, which may deprotect in situ under the basic, high-temperature conditions. For a cleaner reaction, a preliminary deprotection using TFA in DCM can be performed.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 223 mg).
-
Reagent Addition: To the tube, add the substituted benzamide (1.2 mmol), FeCl₂·4H₂O (5 mol%, 0.05 mmol, 10 mg), 1,10-phenanthroline (10 mol%, 0.10 mmol, 18 mg), and CsOH·H₂O (2.0 mmol, 336 mg).
-
Solvent Addition: Add 3 mL of anhydrous toluene via syringe.
-
Reaction Execution: Seal the Schlenk tube and place the mixture in a preheated oil bath at 130 °C. Stir vigorously for 24 hours.[3]
-
Monitoring: The reaction can be monitored by TLC or GC-MS by taking small aliquots.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-substituted quinazoline.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values for the expected compound.
Protocol 2: Transition-Metal-Free Synthesis of Benzazepines via Aryne Cyclization
This protocol demonstrates the versatility of the Boc-protected amine in a different cyclization strategy involving intramolecular nucleophilic addition to a transient aryne intermediate. This method provides access to seven-membered heterocyclic rings.[7]
Objective: To synthesize a C-1 arylated 2-benzazepine derivative.
Materials:
-
A suitable N-Boc protected precursor derived from this compound (e.g., where the hydroxymethyl group has been converted to a lithiatable site). For this conceptual protocol, we describe the key cyclization step.
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Carbanion Generation: In a flame-dried, two-necked flask under argon at -78 °C, add anhydrous THF (3 mL/mmol). Add TMP (5.0 equiv) followed by the slow, dropwise addition of n-BuLi (5.0 equiv). Stir the solution at -78 °C for 30 minutes to generate lithium tetramethylpiperidide (LTMP).
-
Substrate Addition: In a separate flask, dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous THF (3 mL/mmol).
-
Cyclization Reaction: Slowly add the substrate solution to the pre-formed LTMP base at -78 °C. The base will deprotonate the position alpha to the nitrogen, and the resulting carbanion will react with the in situ generated aryne (formed from a suitable precursor built into the substrate).[7]
-
Warming: Allow the reaction mixture to slowly warm from -78 °C to 0 °C over several hours.
-
Quenching: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Deprotection: Dissolve the crude cyclized intermediate in DCM (4 mL/mmol). Add TFA (10 equiv) and stir at room temperature until TLC indicates complete removal of the Boc group.
-
Final Workup & Purification: Remove the solvent and excess TFA under reduced pressure. Basify the residue with saturated NaHCO₃ solution and extract with DCM. Dry the organic layer and concentrate. Purify the final benzazepine product by column chromatography.
Troubleshooting and Data Summary
A self-validating protocol requires an understanding of potential failure points.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality of base or solvent; Boc group not removed. | Ensure catalyst is active and reagents are anhydrous. Verify reaction temperature. Use freshly opened base. Consider a separate Boc-deprotection step if in situ removal is inefficient. |
| Formation of Side Products | Over-oxidation; Intermolecular side reactions. | Lower the reaction temperature. Use a more selective oxidant if applicable. Run the reaction at a higher dilution to favor intramolecular cyclization. |
| Difficulty in Purification | Product co-elutes with starting material or byproducts. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |
Table of Representative Yields for Quinazoline Synthesis
The following table summarizes typical yields for the synthesis of quinazolines using (2-aminophenyl)methanol derivatives under various catalytic systems, demonstrating the broad applicability of this precursor.
| Catalyst System | Coupling Partner | Yield Range (%) | Reference |
| α-MnO₂ / TBHP | Various Alcohols | 59 - 91% | [3] |
| Co(OAc)₂ / t-BuOK | Nitriles | up to 95% | [3] |
| FeCl₂ / Phenanthroline | Benzamides | 43 - 92% | [3] |
| I₂ / O₂ (aerobic) | Benzylamines | Very Good | [6] |
Conclusion
This compound is a high-value, versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. Its pre-organized functional groups are ideally suited for convergent syntheses of quinazolines, quinolines, and other fused systems through powerful dehydrogenative cyclization strategies. The protocols and mechanistic insights provided herein offer a robust foundation for researchers to successfully employ this reagent in their synthetic campaigns, enabling the efficient construction of complex molecular architectures for drug discovery and development.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the tert-Butoxycarbonyl (Boc) Protection of Primary Amines
Introduction: The Indispensable Role of Amine Protection in Modern Synthesis
In the landscape of multi-step organic synthesis, particularly within pharmaceutical development and peptide chemistry, the strategic protection and deprotection of functional groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous and versatile.[1][2] Its widespread adoption stems from its remarkable stability across a broad spectrum of reaction conditions—including exposure to bases, nucleophiles, and reductive agents—coupled with its clean and facile removal under mild acidic conditions.[3][4]
This guide provides an in-depth exploration of the Boc protection of primary amines. It is important to clarify a common point of potential confusion: while various specialized reagents exist, the overwhelmingly standard and commercially prevalent reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O) , also known as Boc anhydride.[5][6] Molecules such as tert-butyl (2-(hydroxymethyl)phenyl)carbamate are typically stable, functionalized building blocks in their own right, rather than reagents designed for transferring the Boc group to other amines. Therefore, this document will focus on the field-proven, universally accepted protocols centered around the use of Boc anhydride.
Part 1: The Mechanism of Boc Protection
The reaction of a primary amine with Boc anhydride is a classic example of nucleophilic acyl substitution. The causality behind this transformation is elegant and efficient, driven by both kinetics and thermodynamics.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking one of the electrophilic carbonyl carbons of Boc anhydride. The presence of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), can be employed to deprotonate the amine, enhancing its nucleophilicity and accelerating the reaction, though it is not always strictly necessary.[2][7]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Collapse and Product Formation: The unstable intermediate rapidly collapses. The tert-butyl carbonate moiety is an excellent leaving group, which fragments into gaseous carbon dioxide (CO₂) and a tert-butoxide anion. The evolution of CO₂ provides a significant thermodynamic driving force, pushing the reaction to completion.[3][8] The tert-butoxide anion then deprotonates the positively charged nitrogen, yielding the final N-Boc protected amine and tert-butanol.[9]
Caption: Mechanism of N-Boc protection using Boc anhydride.
Part 2: Experimental Protocols
The following protocols are designed to be self-validating systems, providing robust and reproducible methods for researchers.
Protocol 2.1: General Procedure for N-Boc Protection of Primary Amines
This protocol describes a standard procedure on a 10 mmol scale, which can be readily adapted for different scales.
Materials and Reagents:
-
Primary Amine (1.0 equiv., 10 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.2 equiv., 10.5 - 12.0 mmol)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)), ~50 mL
-
Base (optional, e.g., Triethylamine (TEA), 1.1 equiv., 11 mmol)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates, developing solvent, and visualization agent (e.g., UV light, ninhydrin stain)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv.) in the chosen solvent (e.g., DCM, 50 mL). If the amine is a hydrochloride salt, add the base (e.g., TEA, 1.1 equiv.) and stir for 10-15 minutes to generate the free amine in situ.
-
Reagent Addition: Add Boc₂O (1.1 equiv.) to the stirred solution. The addition can be done in one portion or portion-wise for highly exothermic reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible. A ninhydrin stain is particularly effective for visualizing primary amines, which will appear as a colored spot, while the Boc-protected product will not stain. Reactions are typically complete within 1-4 hours.
-
Quenching and Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Aqueous Extraction: Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or DCM (~50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL). This removes unreacted Boc₂O, acidic impurities, and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.
-
Purification (if necessary): The crude product is often of high purity. If required, further purification can be achieved by column chromatography on silica gel.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Application of Boc-anhydride [en.highfine.com]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Selective Acidic Deprotection of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
Introduction: The Challenge of Selective Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2][3] Its stability under a wide array of reaction conditions, coupled with its facile and clean removal under acidic conditions, makes it an invaluable tool, particularly in peptide synthesis and the construction of complex pharmaceutical intermediates.[2][4]
This guide focuses on the deprotection of a specific, bifunctional building block: tert-butyl (2-(hydroxymethyl)phenyl)carbamate. This molecule is of significant interest as it contains both a Boc-protected aniline and a primary benzylic alcohol. The primary synthetic challenge lies in the selective cleavage of the Boc group without inducing unwanted side reactions at the acid-sensitive hydroxymethyl position. Achieving this requires a nuanced understanding of reaction mechanisms and careful selection of deprotection conditions—a classic exercise in orthogonal protection strategy.[5][6][7] This document provides a detailed examination of the underlying chemistry, a comparison of common protocols, and actionable, field-tested methodologies for researchers in synthetic and medicinal chemistry.
Mechanism of Acid-Catalyzed Boc Deprotection
The acidic cleavage of a Boc group is a robust and well-understood transformation that proceeds via a four-step, E1-type elimination mechanism.[1][8] The efficiency of this process is driven by the formation of highly stable byproducts.
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][9][10][11] This step activates the Boc group, rendering it susceptible to cleavage.
-
Carbocation Formation: The protonated intermediate becomes unstable, leading to the irreversible cleavage of the tert-butyl-oxygen bond. This generates a resonance-stabilized and highly stable tert-butyl cation, along with a transient carbamic acid intermediate.[8][9][11]
-
Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose in the reaction medium, releasing gaseous carbon dioxide.[1][9] This irreversible step provides a strong thermodynamic driving force for the reaction to proceed to completion.
-
Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid present in the mixture, yielding the final product as a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. scispace.com [scispace.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Protective Groups [organic-chemistry.org]
- 7. fiveable.me [fiveable.me]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Kinetic Resolution of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
Introduction: The Strategic Value of Chiral (2-Aminophenyl)methanol Derivatives
Optically active 2-aminobenzyl alcohol derivatives are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their unique 1,2-amino alcohol structural motif is a key feature in many biologically active molecules and chiral ligands. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality provides a stable, yet readily cleavable, handle that is compatible with a broad range of synthetic transformations. The enzymatic kinetic resolution (EKR) of racemic tert-butyl (2-(hydroxymethyl)phenyl)carbamate offers a highly efficient and environmentally benign route to access both enantiomers in high purity. This application note provides a comprehensive guide, including detailed protocols and mechanistic insights, for researchers and process chemists engaged in the development of stereochemically defined molecules.
The core of this method relies on the remarkable ability of lipases, particularly Candida antarctica lipase B (CAL-B), to differentiate between the two enantiomers of the racemic alcohol. By selectively acylating one enantiomer at a significantly higher rate, the process yields a mixture of an enantioenriched acylated product and the unreacted, oppositely configured alcohol. Both of these products can then be readily separated and utilized in subsequent synthetic steps.
Principle of the Method: Lipase-Catalyzed Enantioselective Acylation
Kinetic resolution is predicated on the difference in reaction rates between two enantiomers with a chiral catalyst. In this transesterification reaction, the lipase's chiral active site preferentially binds and acylates one enantiomer of the racemic alcohol, leaving the other enantiomer largely unreacted. The theoretical maximum yield for each enantiomer in a classic kinetic resolution is 50%.
The reaction is typically performed in a non-polar organic solvent using an acyl donor, such as vinyl acetate. The choice of vinyl acetate is strategic; it acts as an irreversible acyl donor because the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product and preventing the reverse reaction.[1]
Mechanistic Insight: The Catalytic Triad in Action
The catalytic activity of lipases, such as CAL-B, originates from a catalytic triad of amino acid residues (typically Serine, Histidine, and Aspartic or Glutamic Acid) within the enzyme's active site. The mechanism for the acylation of an alcohol proceeds as follows:
-
Acyl-Enzyme Intermediate Formation: The serine hydroxyl group, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (vinyl acetate). This forms a tetrahedral intermediate which then collapses, releasing vinyl alcohol (which tautomerizes to acetaldehyde) and forming a covalent acyl-enzyme intermediate.
-
Enantioselective Binding: The racemic alcohol enters the active site. The enzyme's chiral environment leads to a diastereomeric interaction, where one enantiomer fits more favorably for the subsequent reaction.
-
Nucleophilic Attack and Product Release: The hydroxyl group of the preferentially bound alcohol enantiomer attacks the carbonyl of the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the acylated alcohol (ester) product and regenerating the active enzyme.
Figure 1: General mechanism of lipase-catalyzed kinetic resolution.
Experimental Protocols
This section provides detailed protocols for the screening of lipases and a preparative-scale kinetic resolution of this compound.
Materials and Reagents
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Lipase from Pseudomonas cepacia (immobilized)
-
Porcine Pancreatic Lipase
-
Vinyl acetate (anhydrous)
-
Organic solvents (e.g., Diisopropyl ether, Hexane, Methyl tert-butyl ether (MTBE), anhydrous)
-
Ethyl acetate and Hexane for chromatography
-
Silica gel for column chromatography
Protocol 1: Small-Scale Screening of Lipases
Objective: To identify the most effective lipase and solvent for the kinetic resolution.
-
Preparation: To three separate 4 mL glass vials, add 25 mg of racemic this compound.
-
Enzyme Addition: To each vial, add 25 mg of a different immobilized lipase (Candida antarctica Lipase B, Pseudomonas cepacia lipase, Porcine Pancreatic Lipase).
-
Solvent Addition: Add 1.0 mL of anhydrous diisopropyl ether to each vial.
-
Reaction Initiation: Add 1.5 equivalents of vinyl acetate to each vial.
-
Incubation: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 40 °C).
-
Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot (approx. 50 µL), filter off the enzyme, and dilute with the mobile phase for chiral HPLC analysis to determine the conversion and enantiomeric excess of the substrate (eeₛ) and product (eeₚ).
Protocol 2: Preparative-Scale Kinetic Resolution using Candida antarctica Lipase B
Objective: To resolve the racemic alcohol on a preparative scale to isolate both the unreacted alcohol and the acylated product.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of racemic this compound in 40 mL of anhydrous diisopropyl ether.
-
Enzyme Addition: Add 1.0 g of immobilized Candida antarctica Lipase B (Novozym® 435).
-
Acyl Donor Addition: Add 1.5 equivalents of vinyl acetate.
-
Reaction: Stir the mixture at a constant temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. High enantioselectivity is typically observed at this point.[2]
-
Work-up: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for potential reuse.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent and excess reagents.
-
Purification: Separate the unreacted alcohol and the acylated product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Figure 2: Workflow for the preparative-scale kinetic resolution.
Analytical Methodology: Chiral HPLC
The accurate determination of conversion and enantiomeric excess is crucial for optimizing and evaluating the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.
Protocol 3: Chiral HPLC Method for Enantiomeric Excess Determination
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase is often effective for N-protected amino alcohols. A suitable starting point is a CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A typical normal-phase eluent is a mixture of Hexane and 2-Propanol with a small amount of an acidic modifier. Start with a composition of Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) .
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute the reaction aliquot in the mobile phase to a concentration of approximately 1 mg/mL.
The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers in the chromatogram: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
The conversion (c) can be calculated using the enantiomeric excess of the substrate (eeₛ) and the product (eeₚ): c = eeₛ / (eeₛ + eeₚ)
The enantiomeric ratio (E), a measure of the enzyme's selectivity, can then be calculated. An E value greater than 200 is considered excellent for a highly effective resolution.[2]
Expected Results and Data Analysis
The kinetic resolution of this compound using Candida antarctica Lipase B is expected to proceed with high enantioselectivity. The enzyme typically acylates the (R)-enantiomer faster, leaving the (S)-enantiomer as the unreacted alcohol.
Table 1: Representative Data for the Kinetic Resolution of this compound
| Entry | Time (h) | Conversion (%) | ee of (S)-Alcohol (%) | ee of (R)-Acetate (%) | Enantiomeric Ratio (E) |
| 1 | 4 | 25 | 33 | >99 | >200 |
| 2 | 8 | 42 | 72 | >99 | >200 |
| 3 | 16 | 48 | 92 | >99 | >200 |
| 4 | 24 | 51 | >99 | 96 | >200 |
Note: Data presented is representative and based on typical results for similar substrates. Actual results may vary based on specific reaction conditions.
As the reaction approaches 50% conversion, the enantiomeric excess of both the remaining (S)-alcohol and the formed (R)-acetate product increases significantly. For preparative purposes, stopping the reaction at or slightly before 50% conversion often provides the best balance for obtaining both enantiomers with high optical purity.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or proceeds too slowly, consider increasing the temperature (within the enzyme's tolerance, typically up to 60 °C for Novozym® 435) or increasing the enzyme loading. Ensure all reagents and solvents are anhydrous, as water can lead to competing hydrolysis reactions.
-
Low Enantioselectivity (Low E-value): The choice of solvent can significantly impact enantioselectivity. Screen alternative non-polar solvents like hexane or MTBE. Lowering the reaction temperature can sometimes enhance selectivity, albeit at the cost of a slower reaction rate.
-
Poor Separation in Chromatography: If the alcohol and ester are difficult to separate, adjust the polarity of the eluent system. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/methanol) may be necessary.
Conclusion
The enzymatic kinetic resolution of this compound using immobilized Candida antarctica Lipase B is a robust, highly selective, and scalable method for accessing valuable enantiopure building blocks. The operational simplicity, mild reaction conditions, and high enantioselectivity make this biocatalytic approach a superior alternative to many traditional chemical resolution methods. By following the detailed protocols for reaction execution and analytical monitoring provided in this guide, researchers can confidently implement this powerful synthetic tool.
References
Application Notes and Protocols: The Strategic Use of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate in the Synthesis of Aryl-Tethered Polyamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Aromatic Scaffold for Polyamine Chemistry
Polyamines are a critical class of endogenous molecules involved in a myriad of cellular processes, including cell growth, proliferation, and nucleic acid stabilization. Their diverse biological functions have made them and their analogues attractive targets in drug discovery, particularly in the development of anti-cancer and anti-parasitic agents. However, the inherent flexibility and multiple reactive sites of linear polyamines can lead to challenges in achieving target specificity and favorable pharmacokinetic profiles.
The introduction of rigid aromatic scaffolds offers a compelling strategy to constrain the conformation of polyamine chains, thereby enhancing their binding affinity and selectivity for biological targets. tert-Butyl (2-(hydroxymethyl)phenyl)carbamate emerges as a valuable and versatile building block in this context. This bifunctional molecule provides a stable, Boc-protected amino group for orthogonal chemical strategies and a reactive hydroxymethyl group that serves as a handle for the covalent attachment of polyamine moieties. This application note details three robust synthetic strategies for the synthesis of aryl-tethered polyamines using this key intermediate, providing detailed protocols and expert insights for their successful implementation.
Core Synthetic Strategies
The strategic functionalization of this compound allows for its use as a central scaffold onto which polyamine chains can be elaborated. The choice of strategy will depend on the desired final structure, the nature of the polyamine to be conjugated, and the compatibility of other functional groups. Three primary synthetic routes are presented:
-
Strategy A: N-Alkylation via a Halide Intermediate: A reliable two-step process involving activation of the hydroxymethyl group to a benzyl halide, followed by nucleophilic substitution.
-
Strategy B: Reductive Amination via an Aldehyde Intermediate: A two-step route that involves oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with a polyamine.
-
Strategy C: Direct Coupling via the Mitsunobu Reaction: An efficient one-pot method for the direct coupling of the hydroxymethyl group with a suitable polyamine nucleophile.
Strategy A: N-Alkylation via a Halide Intermediate
This strategy is predicated on the conversion of the relatively unreactive hydroxymethyl group into a more electrophilic benzyl halide, which can then readily undergo nucleophilic substitution by a partially protected polyamine. The Boc group on the aromatic ring remains stable under the conditions required for these transformations.
Workflow Diagram
Caption: Workflow for N-Alkylation Strategy.
Protocol 1: Synthesis of tert-Butyl (2-(bromomethyl)phenyl)carbamate
This protocol describes the conversion of the hydroxymethyl group to a bromomethyl group, creating a reactive electrophile.
| Parameter | Value/Condition | Rationale & Expert Insights |
| Reagents | This compound, Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) | PBr₃ is a classic choice for converting primary alcohols to alkyl bromides. The CBr₄/PPh₃ system (Appel reaction) is a milder alternative, often resulting in higher yields and cleaner reactions for sensitive substrates. |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous conditions are crucial to prevent quenching of the brominating reagent and hydrolysis of the product. DCM is a good choice for its inertness and ability to dissolve the starting materials. |
| Temperature | 0 °C to room temperature | The reaction is typically started at 0 °C to control the initial exothermic reaction, particularly with PBr₃, and then allowed to warm to room temperature to ensure complete conversion. |
| Work-up | Quenching with saturated NaHCO₃ solution, extraction with DCM, and purification by column chromatography. | The aqueous bicarbonate wash neutralizes any remaining acidic byproducts. Column chromatography is generally required to remove phosphine oxide byproducts if the Appel reaction is used. |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.
Protocol 2: N-Alkylation of a Mono-Protected Polyamine
This protocol details the coupling of the benzyl bromide intermediate with a representative mono-protected diamine, N-Boc-1,4-diaminobutane.
| Parameter | Value/Condition | Rationale & Expert Insights |
| Reagents | tert-Butyl (2-(bromomethyl)phenyl)carbamate, N-Boc-1,4-diaminobutane, Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) | A non-nucleophilic base is required to scavenge the HBr formed during the reaction. DIPEA is a soluble organic base, while K₂CO₃ is a solid inorganic base that can be easily filtered off. |
| Solvent | Acetonitrile (ACN) or Dimethylformamide (DMF) | These polar aprotic solvents are ideal for Sₙ2 reactions, effectively solvating the cationic species and promoting the nucleophilic attack. |
| Temperature | Room temperature to 60 °C | The reaction often proceeds at room temperature, but gentle heating may be required to drive the reaction to completion, especially with less reactive polyamines. |
| Work-up | Aqueous work-up and extraction, followed by column chromatography. | Purification is necessary to remove unreacted starting materials and any potential dialkylation products. |
Step-by-Step Methodology:
-
To a solution of N-Boc-1,4-diaminobutane (1.1 eq) in ACN, add DIPEA (1.5 eq).
-
Add a solution of tert-butyl (2-(bromomethyl)phenyl)carbamate (1.0 eq) in ACN dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. If the reaction is sluggish, heat to 50-60 °C.
-
Once complete, remove the solvent under reduced pressure.
-
Redissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography to yield the orthogonally protected aryl-tethered diamine.
-
Subsequent deprotection of the Boc groups with an acid like trifluoroacetic acid (TFA) in DCM will yield the final product.
Strategy B: Reductive Amination via an Aldehyde Intermediate
This approach involves the oxidation of the hydroxymethyl group to an aldehyde, which then serves as an electrophilic partner in a reductive amination reaction with a polyamine. This method is particularly useful for creating secondary amine linkages.
Workflow Diagram
Caption: Workflow for Reductive Amination Strategy.
Protocol 3: Oxidation to tert-Butyl (2-formylphenyl)carbamate
This protocol outlines the selective oxidation of the primary alcohol to an aldehyde.
| Parameter | Value/Condition | Rationale & Expert Insights |
| Reagents | This compound, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | PCC is a classic and effective reagent for this transformation. DMP is a milder, more modern alternative that often gives higher yields and avoids the use of chromium-based reagents. |
| Solvent | Anhydrous Dichloromethane (DCM) | DCM is the solvent of choice for both PCC and DMP oxidations due to its inertness and ability to dissolve the reagents. |
| Temperature | Room temperature | These oxidations are typically carried out at room temperature and are often complete within a few hours. |
| Work-up | Filtration through a pad of silica or Celite, followed by solvent removal. | This step is crucial for removing the oxidant byproducts. For PCC, a plug of silica gel is effective, while for DMP, a quench with sodium thiosulfate solution followed by extraction is common. |
Step-by-Step Methodology (using DMP):
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (1:1).
-
Stir vigorously until the layers are clear. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which is often pure enough for the next step.
Protocol 4: Reductive Amination with a Polyamine
This protocol describes the one-pot formation of an imine/iminium ion intermediate and its subsequent reduction to the amine.
| Parameter | Value/Condition | Rationale & Expert Insights |
| Reagents | tert-Butyl (2-formylphenyl)carbamate, Polyamine (e.g., spermidine), Sodium triacetoxyborohydride (NaBH(OAc)₃) | NaBH(OAc)₃ is the reducing agent of choice for reductive aminations as it is mild enough not to reduce the starting aldehyde but is reactive towards the intermediate iminium ion. It is also tolerant of mildly acidic conditions that can catalyze imine formation. |
| Solvent | Dichloroethane (DCE) or Tetrahydrofuran (THF) | DCE is a common solvent for this reaction. THF is also a suitable alternative. |
| Temperature | Room temperature | The reaction is typically performed at room temperature for 12-24 hours. |
| Work-up | Quenching with aqueous base, extraction, and purification by chromatography. | A basic work-up ensures that the product amine is in its free base form for extraction. Purification is necessary to remove any unreacted aldehyde and byproducts. |
Step-by-Step Methodology:
-
Dissolve tert-butyl (2-formylphenyl)carbamate (1.0 eq) and spermidine (1.1 eq) in DCE.
-
Add a few drops of acetic acid to catalyze imine formation (optional, but often beneficial).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the protected aryl-tethered polyamine. Subsequent deprotection will yield the final product.
Strategy C: Direct Coupling via the Mitsunobu Reaction
The Mitsunobu reaction offers an elegant and efficient one-pot method for the direct conversion of the hydroxymethyl group to a C-N bond with inversion of configuration (though not relevant for this achiral substrate). This reaction is particularly advantageous as it avoids the need to pre-activate the alcohol.
Workflow Diagram
Caption: Workflow for the Mitsunobu Reaction Strategy.
Protocol 5: Mitsunobu Coupling with a Protected Polyamine
This protocol details the direct coupling of the starting material with a polyamine derivative where one of the amino groups has been rendered acidic enough to act as a nucleophile in the Mitsunobu reaction, such as a nosyl-protected amine.
| Parameter | Value/Condition | Rationale & Expert Insights |
| Reagents | This compound, N-Nosyl-protected polyamine, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) | The nosyl group acidifies the N-H proton, making it a suitable nucleophile for the Mitsunobu reaction. PPh₃ and DIAD (or DEAD) are the classic reagents that form the reactive phosphonium salt intermediate with the alcohol. DIAD is often preferred over DEAD due to its lower toxicity. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | Anhydrous conditions are essential for the success of the Mitsunobu reaction. THF is the most common solvent for this transformation. |
| Temperature | 0 °C to room temperature | The reagents are typically mixed at 0 °C to control the reaction, and then the mixture is allowed to warm to room temperature. |
| Work-up | Direct purification by column chromatography. | The main challenge in the work-up of a Mitsunobu reaction is the removal of triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts. Careful chromatography is usually required. |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq), the N-nosyl-protected polyamine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel chromatography to isolate the coupled product.
-
The nosyl and Boc protecting groups can then be removed under appropriate conditions (e.g., thiophenol/K₂CO₃ for the nosyl group and TFA for the Boc group) to yield the final aryl-tethered polyamine.
Conclusion and Future Perspectives
This compound is a highly valuable building block for the synthesis of conformationally constrained polyamine analogues. The three distinct synthetic strategies detailed in this application note—N-alkylation, reductive amination, and Mitsunobu coupling—provide a versatile toolkit for medicinal chemists and drug development professionals. The ability to introduce a rigid aromatic core into polyamine structures opens up new avenues for modulating their biological activity, selectivity, and pharmacokinetic properties. Future work in this area may involve the development of solid-phase synthetic routes utilizing this scaffold for the rapid generation of polyamine libraries for high-throughput screening.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate. As a key intermediate in various synthetic pathways, achieving a high yield of this compound is often critical. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction.
Introduction: The Chemistry of Boc Protection
The synthesis of this compound is a classic example of a tert-butoxycarbonyl (Boc) protection of an amino group. The reaction involves the treatment of 2-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction is sensitive to a variety of factors that can lead to low yields. The primary challenge lies in the selective N-acylation in the presence of a primary alcohol and the inherent nucleophilicity of the aniline derivative.
Visualizing the Reaction and Troubleshooting Logic
A clear understanding of the reaction pathway and potential pitfalls is the first step in effective troubleshooting.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is incomplete, resulting in a low yield of the desired product. What are the likely causes?
An incomplete reaction is the most common issue. Several factors can contribute to this:
-
Insufficient Boc₂O: While a 1:1 molar ratio is stoichiometric, an excess of Boc₂O (typically 1.1-1.5 equivalents) is often necessary to drive the reaction to completion and to compensate for any hydrolysis of the anhydride, especially in the presence of water.[1]
-
Low Nucleophilicity of the Amine: Anilines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. While 2-aminobenzyl alcohol is generally reactive enough, any electron-withdrawing substituents on the ring could further decrease its reactivity.
-
Poor Solubility: 2-aminobenzyl alcohol may have limited solubility in non-polar solvents. If the starting material is not fully dissolved, the reaction will be slow and incomplete.[1] Consider using a co-solvent system like THF/water or dioxane/water to improve solubility.
-
Inappropriate Reaction Temperature: While many Boc protections proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate without promoting significant side reactions.[2]
Q2: I am observing significant side product formation. What are these impurities and how can I prevent them?
The formation of side products is often linked to the reaction conditions, particularly the choice of base.
Caption: Potential reaction pathways in the Boc protection of 2-aminobenzyl alcohol.
-
N,O-di-Boc Protected Species: With a large excess of Boc₂O and/or forcing conditions (high temperature, prolonged reaction time), protection of the hydroxyl group can occur. While the amine is more nucleophilic than the alcohol, this side reaction is possible.[3] To avoid this, use a modest excess of Boc₂O (around 1.1 equivalents) and monitor the reaction by TLC.
-
Urea Derivatives: The use of 4-dimethylaminopyridine (DMAP) as a catalyst with primary amines and Boc₂O can sometimes lead to the formation of isocyanates, which can then react with the starting amine to form urea derivatives.[4][5] If you are using DMAP and observing a significant amount of a higher molecular weight, less polar impurity, consider omitting DMAP or switching to a non-nucleophilic base like triethylamine (TEA) or an inorganic base like NaHCO₃ or NaOH.
-
Symmetrical Carbonates: In reactions involving alcohols, Boc₂O, and DMAP, the formation of symmetrical carbonates has been observed.[4] This is another reason to be cautious with the use of DMAP.
Q3: Should I use a base in my reaction? If so, which one?
The use of a base is common but not always necessary.[1] A base serves to neutralize the acidic byproducts of the reaction (tert-butanol and CO₂ form carbonic acid), which can protonate the starting amine, rendering it non-nucleophilic.
| Base Type | Examples | Pros | Cons |
| Inorganic | NaHCO₃, K₂CO₃, NaOH | Inexpensive, easy to remove during aqueous workup. | Can lead to heterogeneous mixtures, potentially slowing the reaction. NaOH can promote hydrolysis of Boc₂O. |
| Tertiary Amine | Triethylamine (TEA), DIPEA | Soluble in organic solvents, acts as an acid scavenger. | Can be difficult to remove completely; can have a strong odor. |
| Nucleophilic Catalyst | 4-DMAP | Highly effective at accelerating the reaction. | Can promote side reactions like isocyanate and urea formation.[4] |
Recommendation: For the Boc protection of 2-aminobenzyl alcohol, starting with a mild inorganic base like NaHCO₃ in a biphasic system (e.g., Dichloromethane/water or THF/water) is a robust choice.[2] If the reaction is sluggish, a catalytic amount of DMAP can be added, but the reaction should be carefully monitored for side products.
Experimental Protocols
Protocol 1: Standard Boc Protection using NaHCO₃
This protocol is a reliable starting point for the synthesis.
-
Dissolution: Dissolve 2-aminobenzyl alcohol (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.2 M).
-
Aqueous Base: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Reaction Setup: Combine the organic solution of the amine with an equal volume of the NaHCO₃ solution in a round-bottom flask equipped with a magnetic stir bar. Stir vigorously to ensure good mixing.
-
Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) in a small amount of the same organic solvent and add it dropwise to the biphasic mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Protocol 2: Troubleshooting for Sluggish Reactions
If the reaction is not proceeding to completion with the standard protocol:
-
Solvent System: Ensure your starting material is fully dissolved. If not, consider switching to a solvent system like 1,4-dioxane/water.
-
Temperature: Gently warm the reaction mixture to 40 °C.
-
Catalyst: Add a catalytic amount of DMAP (0.05-0.1 eq) to the reaction mixture. Be vigilant in monitoring for side products by TLC.
-
Excess Reagent: If starting material persists after several hours, a second small portion of Boc₂O (0.2-0.3 eq) can be added.
Data Summary for Reaction Optimization
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Boc₂O:Amine) | 1.1:1 to 1.5:1 | Ensures complete consumption of the starting amine and compensates for potential hydrolysis of Boc₂O. |
| Solvent | THF, Dioxane, DCM, Acetonitrile (often with water as a co-solvent) | Solubilizes starting materials; biphasic systems with a mild base are effective.[2] |
| Base | NaHCO₃, K₂CO₃, TEA | Neutralizes acidic byproducts, driving the reaction forward.[1] |
| Temperature | Room Temperature to 40 °C | Balances reaction rate with the potential for side reactions at higher temperatures.[2] |
| Reaction Time | 1 - 12 hours | Monitor by TLC to determine the point of complete conversion and avoid prolonged reaction times that may lead to side products. |
References
Technical Support Center: Optimizing Boc Protection of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
Welcome to the technical support center for the optimization of reaction conditions for the Boc protection of tert-butyl (2-(hydroxymethyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and efficient synthesis.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2] The protection of 2-aminobenzyl alcohol presents a unique challenge due to the presence of two nucleophilic groups: the aniline amine and the primary alcohol. This guide will focus on achieving chemoselective N-protection and troubleshooting common issues encountered during this transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Boc protection of 2-aminobenzyl alcohol.
Issue 1: Incomplete or Slow Reaction
Q: My reaction is not going to completion, or is proceeding very slowly, as indicated by TLC analysis showing significant starting material. What are the potential causes and solutions?
A: Several factors can contribute to an incomplete or sluggish reaction:
-
Low Nucleophilicity of the Aniline: Anilines are generally less nucleophilic than aliphatic amines, which can lead to slower reaction rates with di-tert-butyl dicarbonate ((Boc)₂O).[3] The electron-donating hydroxylmethyl group at the ortho position can slightly increase the nucleophilicity of the aniline, but it may still be slow to react.
-
Insufficient Activation of (Boc)₂O: While (Boc)₂O is a common reagent, its reactivity can be enhanced.
-
Poor Solubility: The starting material, 2-aminobenzyl alcohol, may have limited solubility in certain aprotic solvents, hindering the reaction.[4]
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often increase the reaction rate.[5]
-
Use a Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[5][6] DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a more reactive intermediate.[6]
-
Solvent Choice: Consider using a solvent that can facilitate the reaction. Alcoholic solvents like methanol have been shown to enhance the rate of Boc protection of aromatic amines.[7] A mixture of solvents, such as THF/water or dioxane/water, can also improve solubility and reaction rate.[5]
-
Increase Reagent Concentration: While not always ideal, increasing the concentration of (Boc)₂O (e.g., to 1.2-1.5 equivalents) can help drive the reaction to completion.
Issue 2: Formation of Side Products
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these and how can I minimize them?
A: The most common side products in this reaction are the O-Boc protected product and the N,O-di-Boc protected product.
-
O-Boc Formation: Although amines are generally more nucleophilic than alcohols, under certain conditions, especially with the use of a strong base or catalyst, the hydroxyl group can also be protected.[1]
-
N,N-di-Boc Derivatives: While less common with anilines, the formation of N,N-di-Boc derivatives can occur, especially with prolonged reaction times or a large excess of (Boc)₂O and a strong base.[2]
-
Urea Formation: In the presence of a base, isocyanate formation can occur, leading to urea derivatives as side products.[2]
Solutions:
-
Chemoselectivity: The inherent higher nucleophilicity of the amine compared to the alcohol generally allows for selective N-protection.[1][8] Running the reaction at room temperature or below can favor N-acylation over O-acylation.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of (Boc)₂O to minimize the formation of di-protected and other side products.
-
Choice of Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred over stronger, more nucleophilic bases to minimize side reactions.[9] While DMAP is an excellent catalyst, using it in catalytic amounts (0.05-0.1 equivalents) is crucial to avoid unwanted side reactions.[10]
Issue 3: Difficult Purification
Q: I'm having trouble separating my desired product from the starting material and byproducts. What purification strategies do you recommend?
A: Purification can be challenging due to the similar polarities of the starting material, product, and some byproducts.
Solutions:
-
Aqueous Work-up: A standard aqueous work-up is essential. Washing the organic layer with a mild acid (e.g., 1M HCl) will remove unreacted amine and basic impurities. A subsequent wash with a saturated sodium bicarbonate solution will remove any acidic byproducts.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will typically provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for Boc protection?
A1: Not strictly. The reaction between an amine and (Boc)₂O can proceed without a base.[11] The tert-butyl carbonate leaving group can act as a base to neutralize the protonated amine.[11] However, the addition of a base like triethylamine is common practice to accelerate the reaction and neutralize the in-situ formed acid.[5][9]
Q2: What is the mechanism of Boc protection?
A2: The reaction proceeds via a nucleophilic acyl substitution. The amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[12] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[11][13]
Q3: Can I use other reagents besides (Boc)₂O for Boc protection?
A3: Yes, other reagents such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) and tert-butyl chloroformate are available.[1] However, (Boc)₂O is the most commonly used reagent due to its stability and ease of handling.[1]
Q4: How do I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method.[14] Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to get good separation between the starting material and the product. The product, being less polar, will have a higher Rf value than the starting amine. Staining with ninhydrin can be used to visualize the amine starting material.
Experimental Protocols
Protocol 1: Standard Boc Protection
This protocol is a good starting point for the Boc protection of 2-aminobenzyl alcohol.
Materials:
-
2-aminobenzyl alcohol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminobenzyl alcohol (1.0 eq) in DCM or THF (0.2-0.5 M).
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Boc Protection with DMAP Catalysis
This protocol is recommended for faster reaction times, especially if the standard protocol is slow.
Materials:
-
Same as Protocol 1, with the addition of 4-(dimethylamino)pyridine (DMAP).
Procedure:
-
Dissolve 2-aminobenzyl alcohol (1.0 eq) in DCM or THF (0.2-0.5 M).
-
Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.05-0.1 eq).
-
Stir the mixture for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Monitor the reaction by TLC. The reaction should be significantly faster.
-
Follow the same work-up and purification procedure as in Protocol 1.
Reaction Parameters at a Glance
| Parameter | Standard Protocol | Optimized Protocol | Rationale |
| Catalyst | None | DMAP (catalytic) | DMAP accelerates the reaction by forming a more reactive acylating agent.[6] |
| Base | Triethylamine (TEA) | Triethylamine (TEA) | Neutralizes the acid formed during the reaction.[9] |
| Solvent | DCM or THF | DCM or THF | Common aprotic solvents that dissolve the reactants well.[5] |
| Temperature | Room Temperature | Room Temperature | Mild conditions are generally sufficient, especially with a catalyst. |
| (Boc)₂O (eq) | 1.1 | 1.1 | A slight excess ensures complete consumption of the starting material. |
Visualizing the Chemistry
Boc Protection Mechanism
Caption: General mechanism of Boc protection of an amine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting an incomplete Boc protection reaction.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
common side reactions with tert-Butyl (2-(hydroxymethyl)phenyl)carbamate and how to avoid them
Welcome to the technical support center for tert-Butyl (2-(hydroxymethyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you anticipate and overcome common side reactions, ensuring the success of your experiments.
Introduction
This compound is a valuable building block in organic synthesis, featuring a Boc-protected amine and a primary alcohol on a phenyl ring. While versatile, its dual functionality can lead to specific side reactions under various conditions. This guide provides a comprehensive overview of these potential issues and offers practical solutions to mitigate them, ensuring high yield and purity of your desired products.
Troubleshooting Guide: Common Side Reactions and Their Avoidance
This section details the most common side reactions encountered when working with this compound and provides step-by-step protocols for their prevention.
Issue 1: T-Butylation of Nucleophiles During Boc Deprotection
Symptoms:
-
Appearance of unexpected byproducts with a mass increase of +56 Da in mass spectrometry analysis.
-
Complex NMR spectra showing signals corresponding to a tert-butyl group attached to a heteroatom.
-
Reduced yield of the desired primary amine.
Root Cause Analysis: The most frequent side reaction is t-butylation, which occurs during the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group. Strong acids, such as trifluoroacetic acid (TFA), generate a stable tert-butyl cation. This electrophilic carbocation can then be "trapped" by any nucleophile present in the reaction mixture, including the solvent, reagents, or even the deprotected product itself.[1][2]
Mechanism of T-Butylation Side Reaction
Caption: Formation of the tert-butyl cation during Boc deprotection and subsequent alkylation of a nucleophile.
Preventative Measures & Protocols:
The key to avoiding t-butylation is to efficiently trap the tert-butyl cation before it can react with your molecule of interest. This is achieved by using "scavengers."[1][3]
Recommended Protocol: Boc Deprotection with Scavengers
-
Preparation: In a well-ventilated fume hood, prepare a "deprotection cocktail." A common and effective cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Reaction Setup: Dissolve your this compound substrate in a minimal amount of a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Deprotection: Slowly add the deprotection cocktail to the substrate solution.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[1]
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1]
| Scavenger | Target Nucleophile | Notes |
| Triisopropylsilane (TIS) | Carbocations | Highly effective and the most common scavenger. |
| Water | Carbocations | Often used in combination with TIS. |
| Thiophenol/Thioanisole | General electrophiles | Effective but has a strong odor. |
Table 1: Common Scavengers for Boc Deprotection.
Issue 2: Oxidation of the Hydroxymethyl Group
Symptoms:
-
Formation of a byproduct corresponding to the mass of the aldehyde or carboxylic acid derivative.
-
Presence of a new aldehyde peak (~9-10 ppm) or disappearance of the benzyl alcohol peak (~4.5 ppm) in the ¹H NMR spectrum.
Root Cause Analysis: The primary alcohol of the hydroxymethyl group is susceptible to oxidation to an aldehyde and subsequently to a carboxylic acid, especially in the presence of oxidizing agents or certain metal catalysts.[4] While the Boc-protected amine is relatively stable, the benzyl alcohol moiety can be sensitive.
Preventative Measures:
-
Avoid Oxidizing Agents: Scrupulously avoid common oxidizing agents (e.g., peroxides, certain metal salts) in subsequent reaction steps unless the oxidation is intended.
-
Inert Atmosphere: For reactions sensitive to air, perform them under an inert atmosphere (e.g., nitrogen or argon) to prevent aerobic oxidation, especially if catalytic metals are present.
-
Chemoselective Reagents: If a reaction is required on another part of the molecule, choose reagents known for their chemoselectivity that will not affect the alcohol.
Workflow for Avoiding Oxidation
Caption: Decision workflow to prevent unwanted oxidation of the hydroxymethyl group.
Issue 3: Unwanted Cyclization Reactions
Symptoms:
-
Formation of heterocyclic byproducts, such as quinolines or their derivatives, especially under basic or high-temperature conditions.
-
Significant loss of starting material to a single, often less polar, byproduct.
Root Cause Analysis: The ortho-relationship of the amine (once deprotected) and the hydroxymethyl group creates the potential for intramolecular or intermolecular cyclization reactions. For instance, in the presence of a base and a suitable coupling partner (like a ketone), the deprotected 2-aminobenzyl alcohol can undergo a Friedländer-type annulation to form quinolines.[5]
Preventative Measures:
-
Control of pH: Avoid strongly basic conditions after Boc deprotection. If a basic workup is necessary, use mild bases (e.g., NaHCO₃) and maintain low temperatures.
-
Temperature Control: Perform reactions at the lowest effective temperature to disfavor cyclization, which often has a higher activation energy.
-
Protecting Group Strategy: If cyclization is a persistent issue in a multi-step synthesis, consider protecting the hydroxymethyl group as an ether (e.g., TBDMS, MOM) before proceeding with reactions that require harsh conditions. This protecting group can be removed in a later step.
Frequently Asked Questions (FAQs)
Q1: What are the mildest conditions for Boc deprotection to avoid side reactions with sensitive substrates?
A1: For highly sensitive substrates, using 4M HCl in 1,4-dioxane at 0 °C to room temperature is often a milder alternative to TFA.[1][6] Another option is using milder Lewis acids. It is crucial to monitor the reaction closely by TLC or LC-MS to avoid over-exposure to acidic conditions.
Q2: Is this compound stable under basic conditions?
A2: Yes, the Boc protecting group is generally stable to basic and nucleophilic conditions, which is why it is often used orthogonally with base-labile protecting groups like Fmoc.[3][7] However, the overall molecule's stability under basic conditions might be compromised by the potential for cyclization of the corresponding deprotected amine, as mentioned in the troubleshooting guide.
Q3: Can I perform a reaction on the hydroxymethyl group without affecting the Boc group?
A3: Yes, many reactions can be performed on the hydroxymethyl group while the Boc group remains intact. For example, mild oxidation to the aldehyde using a CuI/TEMPO/DMAP system has been shown to be effective without affecting the Boc-protected amine.[4][8] Esterification or etherification of the alcohol can also be achieved under appropriate conditions. Always ensure that the reaction conditions are not strongly acidic, which would cleave the Boc group.
Q4: When is it absolutely necessary to use a scavenger during Boc deprotection?
A4: The use of a scavenger is highly recommended if your molecule contains nucleophilic functional groups such as indoles (tryptophan), thioethers (methionine), thiols (cysteine), or electron-rich phenols (tyrosine).[1] Even if these are not present, using a scavenger is good practice to ensure a cleaner reaction and higher yield by preventing dimerization or reaction with trace nucleophiles.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
Welcome to the technical support center for tert-Butyl (2-(hydroxymethyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this reagent in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the stability and integrity of your experiments.
Introduction: Understanding the Molecule's Inherent Instability
This compound is a valuable intermediate in organic synthesis, featuring a Boc-protected amine adjacent to a hydroxymethyl group on an aromatic ring. While the tert-butoxycarbonyl (Boc) group is a robust and widely used amine protecting group, the specific ortho-positioning of the hydroxymethyl substituent introduces a unique and often underestimated degradation pathway: intramolecular cyclization . This, in addition to standard carbamate hydrolysis mechanisms, makes careful experimental design paramount.
This guide will dissect the primary causes of instability and provide actionable protocols to mitigate them, ensuring the reliability and reproducibility of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, framed in a question-and-answer format.
Issue 1: My compound is degrading in solution, and I've identified a major impurity corresponding to the loss of tert-butanol. What is happening?
Root Cause Analysis: You are observing the primary and most common degradation pathway for this molecule: intramolecular cyclization. The proximate hydroxyl group acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This process is particularly favorable due to the formation of a stable six-membered ring. The reaction results in the formation of 1,4-dihydro-2H-benzo[d][1]oxazin-2-one and releases tert-butanol as a byproduct. This cyclization can be catalyzed by both acidic and basic conditions.
Mechanism: Intramolecular Cyclization
Caption: Intramolecular cyclization degradation pathway.
Mitigation Strategies:
-
pH Control: Maintain the solution at a neutral pH (6.5-7.5). Even trace amounts of acid or base can catalyze this reaction. Use buffered systems where appropriate and compatible with your reaction.
-
Solvent Choice: Employ dry, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Toluene. Protic solvents like methanol or water can facilitate proton transfer, accelerating the cyclization.
-
Temperature Management: Conduct your experiments at the lowest feasible temperature. For storage in solution, keep it at 2-8°C and for no longer than necessary.[2]
-
Protect the Hydroxyl Group: If your synthetic route allows, and subsequent steps require harsh conditions (e.g., strong base), consider protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) or benzyl ether. This physically prevents the intramolecular attack.
Issue 2: My reaction requires basic conditions, and the starting material degrades almost immediately. How can I proceed?
Root Cause Analysis: Under basic conditions, two degradation pathways are significantly accelerated:
-
Intramolecular Cyclization (Enhanced): The base deprotonates the hydroxymethyl group to form a highly nucleophilic alkoxide, which rapidly attacks the carbamate carbonyl. This is often the dominant pathway.
-
Base-Catalyzed Hydrolysis: Strong bases can directly hydrolyze the carbamate linkage via a nucleophilic acyl substitution mechanism, leading to the deprotected amine and release of CO2 and tert-butanol.[3][4][5]
Mitigation Strategies:
-
Choice of Base: Use non-nucleophilic, sterically hindered bases (e.g., Proton-Sponge, DBU, or Hunig's base) instead of strong nucleophilic bases like NaOH, KOH, or alkoxides.
-
Temperature is Critical: Perform the reaction at 0°C or below if the kinetics of your desired transformation allow. Add the base slowly to a cooled solution to dissipate any exothermic effects.
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water will contribute to hydrolysis.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired product is formed to minimize the exposure time to basic conditions.
Issue 3: The Boc group is cleaving under my mildly acidic reaction conditions. What are my options?
Root Cause Analysis: The Boc group is inherently designed to be labile under acidic conditions.[6][7][8] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then rapidly decarboxylates to the free amine.[9]
Mitigation Strategies:
-
Use the Weakest Possible Acid: If your reaction requires an acid catalyst, screen for the mildest acid that will facilitate the desired reaction without significant deprotection (e.g., pyridinium p-toluenesulfonate (PPTS) instead of trifluoroacetic acid (TFA)).
-
Low Temperature: As with basic conditions, running the reaction at low temperatures (e.g., 0°C to -20°C) will slow the rate of Boc cleavage more than many other desired reactions.
-
Aprotic Solvent: Use a non-polar, aprotic solvent (e.g., DCM, Toluene) which can disfavor the ionization required for deprotection.
-
Alternative Synthetic Strategy: If significant cleavage is unavoidable, consider re-ordering your synthetic steps so that the acid-sensitive moiety is introduced after the acidic step.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound? A: The solid compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture.[2][10][11] Under these conditions, it is stable for extended periods.
Q2: What is the best general-purpose solvent for preparing a stock solution? A: For short-term use, anhydrous Acetonitrile or THF are recommended. Avoid preparing stock solutions in protic solvents like methanol or ethanol, as they can accelerate degradation, especially if trace acid or base is present.[12] Stock solutions should be stored cold and used as quickly as possible.
Q3: How can I monitor the stability of my solution during an experiment? A: The most effective methods are:
-
Thin Layer Chromatography (TLC): A quick method to visualize the disappearance of the starting material and the appearance of new, often more polar (cyclized product) or less polar (fully deprotected amine) spots.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of remaining starting material and the formation of impurities over time.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the mass of degradation products, which is crucial for confirming the degradation pathway (e.g., confirming the mass of the cyclized product).
Q4: Are there specific reagents that are highly incompatible with this compound? A: Yes. Avoid:
-
Strong Acids: (e.g., TFA, HCl, H₂SO₄) will rapidly cleave the Boc group.[7][15]
-
Strong Bases: (e.g., NaOH, KOH, LiHMDS) will promote rapid cyclization and hydrolysis.[4][16]
-
Strong Oxidizing Agents: Can potentially oxidize the hydroxymethyl group or other parts of the molecule.[17]
-
Certain Lewis Acids: Some Lewis acids can coordinate to the carbamate and facilitate cleavage.[1]
Data Summary & Protocols
Table 1: Solvent Selection Guide for Enhanced Stability
| Solvent | Type | Dielectric Constant (Polarity) | Recommendation |
| Dichloromethane (DCM) | Aprotic, Halogenated | 9.1 | Excellent: Good solubility, non-participatory. |
| Tetrahydrofuran (THF) | Aprotic, Ether | 7.5 | Excellent: Good general-purpose solvent. Ensure it is peroxide-free. |
| Acetonitrile (ACN) | Aprotic, Polar | 37.5 | Very Good: Good for reactions requiring a polar aprotic medium. |
| Toluene | Aprotic, Non-polar | 2.4 | Good: Suitable for reactions where low polarity is required. |
| Methanol (MeOH) | Protic | 32.7 | Use with Caution: Can participate in degradation. Use only when required by the protocol and for short durations at low temperatures.[12] |
| Water | Protic | 80.1 | Not Recommended for Storage: Use only with a robust buffering system for reactions. |
Protocol 1: Standard Procedure for Stability Assessment
This protocol outlines a general method to test the stability of your compound under specific reaction conditions.
Caption: Workflow for assessing compound stability.
Troubleshooting Decision Tree
If you are experiencing unexpected results, use this logical guide to diagnose the potential stability issue.
References
- 1. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 144072-29-7 [sigmaaldrich.com]
- 11. tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 144072-29-7 [sigmaaldrich.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. pubs.usgs.gov [pubs.usgs.gov]
- 15. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
Technical Support Center: Addressing Incomplete Deprotection of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
Welcome to the technical support center for troubleshooting common issues in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate. The unique ortho-position of the hydroxymethyl group relative to the N-Boc moiety can introduce specific challenges not seen in simpler substrates. This document provides in-depth, field-proven insights to help you navigate these issues effectively.
Troubleshooting Guide: From Incomplete Reactions to Unexpected Side Products
This section addresses specific experimental failures in a direct question-and-answer format. We delve into the causality behind these issues and provide actionable protocols to resolve them.
Q1: My Boc deprotection is sluggish or incomplete, with significant starting material remaining. What are the common causes and how can I drive the reaction to completion?
A1: Incomplete deprotection is the most frequently reported issue. The causes typically revolve around insufficient acid stoichiometry, suboptimal reaction conditions, or solvent effects. The tert-butyloxycarbonyl (Boc) group's removal is an acid-catalyzed process that requires protonation of the carbamate to initiate cleavage.[1][2][3] If the acid is consumed by other basic functionalities or is present in insufficient quantity, the reaction will stall.
Underlying Causes & Solutions:
-
Insufficient Acid: Trifluoroacetic acid (TFA) is not just a catalyst; it is a reagent consumed during the reaction.[4] The initial protonation and the final formation of an amine salt both require an equivalent of acid.
-
Reaction Time and Temperature: Boc deprotection is often rapid at room temperature, but substrates with slightly lower reactivity may require more time or gentle heating.
-
Solution: First, extend the reaction time and monitor carefully by TLC or LC-MS. If the reaction is still slow, consider gently warming the mixture to 30-40°C, but be mindful of potential side reactions.
-
-
Presence of Water: Trace amounts of water can hydrolyze the TFA, reducing its effective concentration.
-
Solution: Ensure you are using anhydrous solvents. If the starting material was purified via chromatography with protic solvents, ensure it is thoroughly dried under a high vacuum before proceeding.
-
Optimized Protocol for Driving Completion: See Protocol 1: Forcing Conditions for Complete Boc Deprotection in the protocols section below for a step-by-step guide.
Q2: I'm observing an unexpected side product with a mass increase of +56 Da. What is this, and how can I prevent its formation?
A2: A mass increase of +56 Da is the classic signature of tert-butylation. This side reaction is caused by the highly reactive tert-butyl cation, an intermediate generated during the cleavage of the Boc group.[6][7] This electrophile will readily attack any available nucleophile on your substrate or in the reaction mixture.[8]
Causality and Prevention:
-
Mechanism of Formation: The acid-catalyzed removal of the Boc group releases isobutylene and a tert-butyl cation.[1][2] In the case of this compound, potential nucleophilic sites include the oxygen of the hydroxymethyl group and the electron-rich aromatic ring of the product. Alkylation of the hydroxyl group to form a tert-butyl ether is a common outcome.
-
The Role of Cation Scavengers: To prevent this, "cation scavengers" are added to the reaction mixture. These are nucleophilic compounds, present in excess, that are designed to trap the tert-butyl cation before it can react with your molecule of interest.[6][8]
Table 1: Common Cation Scavengers and Their Applications
| Scavenger | Typical Concentration | Application Notes |
| Anisole | 5-10% v/v | Effective for protecting electron-rich aromatic rings. |
| Thioanisole | 5-10% v/v | A "soft" nucleophile, excellent for trapping cations and protecting sulfur-containing residues like methionine or cysteine.[8] |
| Triisopropylsilane (TIS) | 1-5% v/v | A hydride donor that reduces the tert-butyl cation to isobutane. Very effective. |
| Water | 1-5% v/v | Traps the cation to form tert-butanol. Useful but can affect reaction kinetics.[2] |
Recommended Protocol: See Protocol 2: Boc Deprotection with Cation Scavengers for a detailed experimental procedure.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions, helping to build a foundational understanding of the Boc deprotection reaction.
Q1: What is the detailed mechanism of acid-catalyzed Boc deprotection?
A1: The cleavage of the Boc group with a strong acid like TFA is a four-step process:[4]
-
Protonation: The carbonyl oxygen of the Boc carbamate is protonated by the acid. This makes the carbonyl carbon more electrophilic.
-
Cleavage: The C-O bond of the tert-butyl group cleaves, resulting in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[4] This is an irreversible step that drives the reaction to completion.
-
Amine Salt Formation: The resulting free amine is basic and is immediately protonated by the acid in the reaction mixture, yielding the final product as an amine salt (e.g., a trifluoroacetate salt).[1]
Diagram 1: Mechanism of Acid-Catalyzed Boc Deprotection
Caption: The four-step mechanism of Boc deprotection under acidic conditions.
Q2: My substrate contains other acid-sensitive groups. Are there non-acidic or milder alternatives for removing the Boc group?
A2: Absolutely. When strong acids like TFA or HCl are incompatible with other functional groups in your molecule, several alternative methods can be employed.[9] The choice depends on the specific sensitivities of your substrate.
Table 2: Comparison of Alternative Boc Deprotection Methods
| Method | Reagents & Conditions | Pros | Cons |
| Thermal (Neutral) | Refluxing water or high-temperature (240 °C) continuous flow in methanol.[9][10] | "Green" method, avoids reagents.[11][12] | Requires high temperatures, not suitable for thermally labile compounds.[13] |
| Lewis Acid | ZnBr₂ in DCM; FeCl₃ (catalytic) in DCM.[5][9] | Generally milder than strong Brønsted acids. | Lewis acids can coordinate to other functional groups; requires anhydrous conditions. |
| Mild Brønsted Acid | p-Toluenesulfonic acid (TsOH) or H₃PO₄ in THF.[11] | More selective than TFA for certain substrates. | Can be slower than strong acids. |
| Oxalyl Chloride | Oxalyl chloride (3 equiv.) in Methanol, RT.[14] | Very mild and effective for diverse substrates, including those sensitive to typical acidic deprotection.[9] | Oxalyl chloride is toxic and moisture-sensitive. |
Diagram 2: Decision Workflow for Selecting a Deprotection Method
Caption: Decision tree for choosing the appropriate Boc deprotection strategy.
Validated Experimental Protocols
Protocol 1: Forcing Conditions for Complete Boc Deprotection
-
Preparation: Dissolve the Boc-protected substrate (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Acid Addition: Add Trifluoroacetic acid (TFA) (10-20 equivalents, or a 1:1 v/v mixture with DCM) dropwise to the stirred solution.[2][6]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.
-
Monitoring: Monitor the reaction's progress every hour using TLC or LC-MS until all starting material is consumed.
-
Workup: Once complete, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. To remove residual TFA, co-evaporate the resulting oil with toluene (3 x 10 mL).[2] The product is typically obtained as the TFA salt and can be used directly or neutralized.
Protocol 2: Boc Deprotection with Cation Scavengers
-
Preparation: Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM (~0.1 M).
-
Scavenger Addition: Add the chosen scavenger (e.g., anisole, 5% v/v) to the solution and stir for 2 minutes.[6]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add TFA (5-10 equivalents) dropwise.
-
Reaction & Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature and monitor to completion as described in Protocol 1.
-
Workup: Concentrate the mixture in vacuo. The scavenger may need to be removed during subsequent purification (e.g., chromatography or extraction).
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol [14]
-
Preparation: Dissolve the Boc-protected substrate (1 equivalent) in anhydrous Methanol (MeOH) to a concentration of 0.1-0.2 M at room temperature.
-
Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the stirred solution. Caution: This reaction can be exothermic and evolves gas. Ensure adequate ventilation.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[9]
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. The resulting product is typically the hydrochloride salt.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mcours.net [mcours.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
strategies to minimize by-product formation in reactions involving tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (2-(hydroxymethyl)phenyl)carbamate. This versatile building block is instrumental in the synthesis of a variety of heterocyclic compounds, most notably quinazolines and their derivatives. However, its bifunctional nature, possessing both a nucleophilic alcohol and a protected amine, presents unique challenges in controlling reactivity and minimizing by-product formation.
This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reaction outcomes. We will move beyond simple procedural steps to explain the chemical principles behind the formation of unwanted by-products and offer robust strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific problems you may encounter during your experiments in a practical question-and-answer format.
Section 1: Oxidation of the Hydroxymethyl Group
The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde is a critical step in many synthetic routes, particularly for the construction of quinazoline scaffolds.
Question 1: I'm trying to oxidize the alcohol to an aldehyde, but I'm getting a complex mixture of products with low yield of the desired aldehyde. What's going wrong?
Answer: This is a common challenge due to the presence of the Boc-protected amine and the potential for over-oxidation. The primary by-products to consider are the corresponding carboxylic acid and N-oxidized species. The choice of oxidant and reaction conditions is paramount for achieving high selectivity.
Troubleshooting Flowchart for Oxidation Reactions
Caption: Troubleshooting oxidation of this compound.
In-depth Explanation:
Harsh oxidizing agents like potassium permanganate or chromic acid-based reagents can readily oxidize the intermediate aldehyde to a carboxylic acid. Furthermore, some oxidants can interact with the nitrogen of the carbamate group, leading to undesired side reactions.
A highly effective and chemoselective method for this transformation is the use of a copper(I)/TEMPO catalytic system under an oxygen atmosphere.[1][2] This system operates under mild conditions (room temperature) and shows excellent functional group tolerance, selectively oxidizing the alcohol without affecting the Boc-protected amine.[1][2]
Recommended Protocol: Selective Oxidation using Cu(I)/TEMPO
-
To a solution of this compound (1.0 mmol) in acetonitrile (5 mL), add CuI (0.1 mmol, 10 mol%).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 mmol, 10 mol%) and 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) (0.01 mmol, 1 mol%).
-
Introduce an oxygen atmosphere (e.g., via a balloon).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the resulting aldehyde by column chromatography.
This method has been shown to produce the corresponding aldehyde in high yields with no observation of over-oxidized or N-oxidized by-products.[1][2]
| Oxidant System | Typical By-products | Recommended Action |
| KMnO4, Jones Reagent | Carboxylic acid, complex mixtures | Avoid; switch to milder reagents. |
| PCC, PDC | Can be effective, but may require careful control of stoichiometry and temperature. | Use with caution; monitor reaction closely. |
| Swern, Dess-Martin | Generally good selectivity for the aldehyde. | Good alternatives, but can have issues with reagent preparation and purification. |
| Cu(I)/TEMPO/O2 | Minimal to none | Highly recommended for chemoselectivity. [1][2] |
Section 2: Synthesis of Quinolines and Quinazolines
A primary application of this compound is in the synthesis of quinolines and quinazolines through condensation reactions with various partners.
Question 2: I am attempting a one-pot synthesis of a quinazoline derivative from this compound and a nitrile, but my yields are low and I isolate unreacted starting material and other impurities.
Answer: The synthesis of quinazolines from 2-aminobenzyl alcohol derivatives often proceeds via an initial oxidation to the aldehyde, followed by condensation and cyclization. In a one-pot reaction, the efficiency of each step is crucial. Low yields can stem from inefficient in-situ oxidation or competing side reactions.
Key By-product Pathways in Quinazoline Synthesis
References
Technical Support Center: Solvent Selection for Reactions of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
Welcome to the technical support center for optimizing reactions involving tert-Butyl (2-(hydroxymethyl)phenyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in their synthetic workflows. As a molecule with two reactive sites—a Boc-protected amine and a primary alcohol—the choice of solvent is not merely a matter of dissolution but a critical parameter that dictates reaction outcome, yield, and purity. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of solvent effects in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of solvents in reactions with this compound.
Q1: What are the primary reactions involving this compound where solvent choice is critical?
A1: The choice of solvent is paramount in several key transformations:
-
N-Boc Deprotection: The removal of the tert-butyloxycarbonyl (Boc) group is typically acid-catalyzed. Solvents must be stable to acidic conditions and must appropriately solvate the protonated intermediate. The solvent can influence the reaction rate and the formation of byproducts.[1][2]
-
Oxidation of the Hydroxymethyl Group: Converting the primary alcohol to an aldehyde or carboxylic acid requires careful solvent selection to avoid side reactions, ensure compatibility with the oxidizing agent, and achieve desired selectivity.
-
Acylation or Esterification of the Hydroxymethyl Group: The solvent's polarity and its ability to act as a proton acceptor (or not) can significantly impact the rate and efficiency of reactions with acylating or alkylating agents.
-
Intramolecular Cyclization: Under certain conditions, particularly thermal or catalytic, the molecule can cyclize to form 4H-1,3-benzoxazin-2(3H)-one. The solvent polarity and coordinating ability can either promote or inhibit this side reaction.[3]
Q2: How do general solvent properties influence these reactions?
A2: Understanding solvent properties is key to predicting reaction outcomes:
-
Polarity: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that involve their formation, such as in SN1-type processes or certain deprotections.[4]
-
Proticity: Protic solvents (e.g., alcohols, water) have acidic protons and can hydrogen-bond. They are excellent for stabilizing anions but can interfere with reactions involving strong bases or nucleophiles by solvating them. Aprotic solvents (e.g., THF, DCM, DMF) lack acidic protons and are generally preferred for reactions with organometallics or strong bases.
-
Coordinating Ability: Solvents like THF, dioxane, or DMF can coordinate to metal cations or other Lewis acidic species, influencing the reactivity of catalysts and reagents.
-
Boiling Point: For reactions requiring elevated temperatures, a high-boiling solvent is necessary. However, for ease of removal post-reaction, a lower-boiling solvent is often preferred.
Q3: What are the general solubility characteristics of this compound?
A3: While precise quantitative data must be determined experimentally, the structure of this compound—containing both a nonpolar tert-butyl group and polar carbamate and alcohol functionalities—suggests the following solubility profile:
-
Good Solubility: Expected in polar aprotic solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate (EtOAc), as well as polar protic solvents like methanol and ethanol.[5]
-
Moderate to Low Solubility: Expected in nonpolar solvents such as toluene and hexane.[6][7]
-
Low Solubility: Expected in water.[7]
Poor solubility can significantly hinder reaction kinetics. Always perform a solubility test before initiating a reaction at scale. A general protocol for this is provided in Section 3.
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem 1: Low Yield or Incomplete N-Boc Deprotection
Question: "I'm attempting an acid-catalyzed N-Boc deprotection using Trifluoroacetic Acid (TFA) in THF, but my yields are low and the reaction stalls. What's going wrong?"
Answer: This is a common issue that often points to solvent choice and reaction conditions. While THF is a versatile solvent, it may not be optimal for this specific deprotection.
Causality Analysis:
-
Acid Lability of THF: Strong acids like TFA can slowly protonate and lead to the ring-opening of THF, especially with heating, which consumes the acid catalyst and introduces impurities.
-
Poor Solvation of Intermediates: While the starting material may dissolve, the resulting ammonium salt product might not be as soluble in THF, potentially leading to incomplete reactions.
-
Water Content: Anhydrous conditions are crucial. Water can compete with the substrate for the acid catalyst and can affect the stability of the carbamic acid intermediate.[8]
Solutions & Protocol Recommendations:
-
Switch to a More Robust Solvent: Dichloromethane (DCM) is the industry standard for TFA-mediated deprotections.[8] It is inert to strong acids, has a low boiling point for easy removal, and typically offers excellent solubility for both the starting material and the resulting salt. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are also excellent, potent solvents for promoting Boc deprotection, often without needing an additional acid catalyst.[9]
-
Consider Alternative Acids: If your downstream application is sensitive to residual TFA, consider using HCl (typically a 4M solution in dioxane or a solution in ethyl acetate) or p-toluenesulfonic acid (p-TsOH) in a solvent like 1,2-dimethoxyethane (DME).[1]
Data Summary: Comparison of Solvent Systems for N-Boc Deprotection
| Solvent | Acid Catalyst | Typical Conditions | Expected Outcome | Potential Issues | Reference(s) |
| Dichloromethane (DCM) | 20-50% TFA | Room Temp, 1-3 h | High yield, clean conversion | TFA is corrosive and hard to remove | [8] |
| 1,2-Dimethoxyethane (DME) | p-TsOH·H₂O | 40 °C, 2 h | High yield, avoids volatile acids | Requires heating, solid acid | [1] |
| 2,2,2-Trifluoroethanol (TFE) | None (Solvent acts as catalyst) | Reflux Temp | Good yield, "greener" option | High boiling point, expensive | [9] |
| Water | None (Solvent acts as catalyst) | Reflux Temp (90-100 °C) | Excellent yields, eco-friendly | High temperature, potential side reactions | [2] |
| Tetrahydrofuran (THF) | TFA / Phosphoric Acid | Room Temp | Variable/Low yields | Solvent degradation, incomplete reaction | [2] |
Problem 2: Formation of an Unexpected Urea Byproduct
Question: "I'm using tetra-n-butylammonium fluoride (TBAF) for a specialty deprotection, but I'm isolating a symmetrical urea instead of the desired amine. Why is this happening?"
Answer: This outcome is a classic example of how reaction mechanism and solvent choice are intertwined. The formation of urea points to the generation of an isocyanate intermediate.
Causality Analysis: The reaction of a carbamate with a nucleophile like fluoride can proceed via two pathways. In your case, the mechanism likely involves the formation of an isocyanate, which is highly reactive. If a molecule of the desired product (the primary amine) is formed, it can rapidly attack another molecule of the isocyanate intermediate, leading to the symmetrical urea.
-
Solvent Influence: The choice of solvent can dramatically affect the ratio of desired amine to urea byproduct. In a study on a similar system, THF was shown to produce an almost equimolar mixture of amine and urea.[10] In contrast, a less polar solvent like chloroform can slow the reaction down and favor exclusive urea formation.[10][11] The solvent's ability to stabilize the intermediates dictates the product distribution.
Solutions & Protocol Recommendations:
-
Isocyanate Trapping: Add a more nucleophilic "trapping" agent to the reaction mixture that will react with the isocyanate faster than the product amine. A simple primary amine like benzylamine, if compatible with your scheme, can serve this purpose.
-
Solvent Optimization: Since THF promotes a mixture, switching to a different solvent system is advisable. Experiment with more polar aprotic solvents like acetonitrile or DMF to see if the product distribution can be shifted away from urea formation.
-
Re-evaluate the Reagent: TBAF is an unconventional choice for Boc deprotection. Unless required for specific chemoselectivity, reverting to a standard acidic deprotection method (see Problem 1) will completely avoid the isocyanate pathway and urea formation.
Diagram: Competing Pathways in TBAF-Mediated Deprotection
Caption: Competing reaction pathways after isocyanate formation.
Problem 3: Sluggish Acylation of the Hydroxymethyl Group
Question: "My acylation reaction on the hydroxyl group is very slow in toluene, even with a catalyst. How can I improve the reaction rate?"
Answer: Toluene is a nonpolar solvent, which is often a poor choice for reactions involving polar starting materials and potentially charged intermediates, like in many acylation reactions.
Causality Analysis:
-
Poor Solubility: Your starting material, this compound, has limited solubility in toluene, leading to a heterogeneous mixture and slow reaction kinetics.
-
Transition State Destabilization: Acylation reactions often proceed through a polar or charged tetrahedral intermediate. Nonpolar solvents like toluene cannot effectively stabilize this transition state, resulting in a high activation energy and a slow reaction.
-
Catalyst Inefficiency: If you are using a catalyst like DMAP (4-dimethylaminopyridine), its activity can be diminished in nonpolar solvents.
Solutions & Protocol Recommendations:
-
Select a Polar Aprotic Solvent: A solvent like dichloromethane (DCM), acetonitrile (MeCN), or N,N-dimethylformamide (DMF) is a much better choice. These solvents will fully dissolve the starting material and reagents, and their polarity will stabilize the reaction intermediates.
-
Base/Catalyst Considerations: Ensure your choice of base (e.g., triethylamine, pyridine) is compatible with the solvent. For sluggish reactions, DMAP is an excellent nucleophilic catalyst to add in substoichiometric amounts.
Workflow Diagram: Solvent Selection for Acylation
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mcours.net [mcours.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Temperature for tert-Butyl (2-(hydroxymethyl)phenyl)carbamate Stability
Welcome to the technical support center for tert-Butyl (2-(hydroxymethyl)phenyl)carbamate (CAS: 164226-32-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical intermediate throughout its storage and application. We will address common stability challenges, provide troubleshooting solutions, and outline protocols for temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For maximal long-term stability, the solid compound should be stored in a tightly sealed container under refrigerated conditions, specifically between 2-8 °C.[1] This temperature range significantly mitigates the risk of thermal degradation of the sensitive tert-butyloxycarbonyl (Boc) protecting group. Storing the material under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant is also recommended to prevent moisture-related issues and potential hydrolysis in the presence of acidic impurities.
Q2: My sample was shipped at ambient temperature. Is it still viable?
Yes. The compound is generally stable enough for shipment at room temperature for short durations.[1] However, upon receipt, it should be promptly transferred to the recommended 2-8 °C storage for long-term preservation. If the shipment was delayed or exposed to extreme heat, it is prudent to perform a quality control check (e.g., HPLC or NMR) to confirm its purity before use.
Q3: What are the primary chemical factors that lead to the degradation of this compound?
The principal point of instability is the Boc protecting group.[2] This group is notoriously labile under two main conditions:
-
Acidic Conditions: The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and can even be compromised by trace acidic impurities in solvents or on glassware.[3][4][5]
-
Thermal Stress: Elevated temperatures can induce the thermal elimination of the Boc group, even in the absence of acid.[4][6] While significant decomposition often requires temperatures above 80 °C, prolonged exposure to moderately elevated temperatures (e.g., >40 °C) can lead to gradual degradation.[6]
Q4: How does temperature affect the stability of the compound when it is in solution?
The stability in solution is a function of the solvent, temperature, and pH. In neutral, aprotic solvents (e.g., Dichloromethane, THF), the compound is relatively stable at room temperature for typical reaction times. However, in protic solvents (like methanol) or in the presence of any acidic contaminants, degradation is accelerated. This degradation rate increases exponentially with temperature. A reaction conducted at 37°C, for instance, could experience significant deprotection if the medium is even slightly acidic.[7]
Troubleshooting Guide: Common Stability Issues
| Problem Encountered | Potential Cause & Explanation | Recommended Solution & Preventative Action |
| Unexpected Deprotection (Appearance of 2-aminobenzyl alcohol in analytical data (HPLC, NMR)) | Thermal Stress: The compound may have been inadvertently exposed to high temperatures. This can occur during solvent removal (rotary evaporator bath set too high), heating a reaction mixture, or improper storage. The Boc group is designed to be removed, and heat provides the energy to overcome the activation barrier for its cleavage.[8] | Action: Verify the purity of your starting material before use. Prevention: Maintain a strict temperature-controlled workflow. Use a water bath for rotary evaporation below 40 °C. For reactions requiring heat, consider if an alternative, more robust protecting group is necessary for your synthetic route. |
| Low Reaction Yields (Starting material appears to have decomposed during the reaction) | Acidic Contamination: The Boc group is highly susceptible to acid-catalyzed hydrolysis.[3][9] Trace acid in solvents (e.g., from improper storage of chloroform or DCM), on glassware, or from reagents can be sufficient to cause significant deprotection, consuming your starting material. | Action: Neutralize the reaction mixture with a non-nucleophilic base (e.g., proton sponge) if compatible. Prevention: Use high-purity, anhydrous solvents. Consider passing solvents through a plug of basic alumina. Ensure all glassware is thoroughly cleaned and dried. If trace acid is suspected, rinse glassware with a dilute solution of sodium bicarbonate, followed by distilled water and oven drying. |
| Change in Physical Appearance (Solid becomes discolored, oily, or clumped) | Moisture and/or Minor Degradation: While less common, moisture absorption can alter the physical state of the powder. This can also be a sign of slow degradation, where the formation of even small amounts of the deprotected amine (which may be less crystalline) can affect the bulk material's appearance. | Action: Dry the material under a high vacuum. Confirm identity and purity via analytical methods. Prevention: Always store the compound in a desiccator, even within the refrigerator. Use an inert gas blanket when accessing the material and ensure the container is sealed tightly immediately after use. |
Key Degradation Pathway
The primary degradation mechanism is the acid-catalyzed or thermal cleavage of the Boc group. This process results in the formation of the free amine (2-aminobenzyl alcohol), with the concurrent release of carbon dioxide and isobutylene gas.
Caption: Primary degradation of the carbamate.
Experimental Protocols for Stability Assessment
These protocols provide a framework for users to validate storage conditions and assess stability under specific experimental parameters.
Protocol 1: Isothermal Stress Test for Solid-State Stability
This experiment determines the long-term stability of the solid compound at various temperatures.
Caption: Experimental workflow for stability assessment.
Methodology:
-
Preparation: Aliquot 5-10 mg of this compound into several airtight glass vials for each temperature condition.
-
Storage: Place the sets of vials in controlled temperature environments: -20°C (freezer), 2-8°C (refrigerator), 25°C (ambient), and 40°C (incubator).
-
Time Points: Designate sampling time points (e.g., T=0, 1 month, 3 months, 6 months).
-
Analysis: At each time point, retrieve one vial from each temperature condition.
-
Dissolve the contents in a precise volume of a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration.
-
Analyze the sample immediately using a validated reverse-phase HPLC method. A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid (note: the sample is only exposed to acid for the short duration of the analysis).
-
-
Data Interpretation: Quantify the peak area of the parent compound and any degradation products (primarily 2-aminobenzyl alcohol). Calculate the percentage of purity remaining and plot it against time for each temperature.
Protocol 2: Solution Stability Under Simulated Reaction Conditions
This experiment assesses the compound's lability in a specific solvent at a target temperature.
Methodology:
-
Solution Preparation: Prepare a solution of the compound at a typical reaction concentration (e.g., 0.1 M) in the solvent of interest (e.g., THF, Methanol, Toluene).
-
Incubation: Place the solution in a sealed vial in a heating block or oil bath set to the desired experimental temperature (e.g., 40°C, 60°C, 80°C). Include a room temperature (25°C) sample as a control.
-
Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), carefully extract a small aliquot (e.g., 100 µL) from the solution.
-
Quench & Dilute: Immediately dilute the aliquot into a larger volume of cold mobile phase to stop any further degradation.
-
Analysis: Analyze the diluted sample by HPLC as described in Protocol 1.
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time to determine its half-life under the tested conditions.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Stereochemical Integrity in the Synthesis of Chiral tert-Butyl (2-(hydroxymethyl)phenyl)carbamate Derivatives
Welcome to the technical support center for the synthesis of chiral derivatives of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during synthetic transformations. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and prevent racemization.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization when synthesizing chiral derivatives from this compound?
A1: Racemization in derivatives of this scaffold predominantly occurs at the benzylic carbinol center. The primary mechanistic pathways leading to loss of stereochemical integrity are:
-
Formation of a Stabilized Carbocation: The benzylic position is prone to forming a planar, achiral carbocation intermediate, especially under acidic conditions or with reagents that favor an SN1-type mechanism. This carbocation can then be attacked from either face by a nucleophile, leading to a racemic mixture.[1][2] The phenyl ring stabilizes this intermediate through resonance.
-
Reversible Oxidation-Reduction: Some catalytic systems, particularly those involving transition metals, can facilitate a reversible dehydrogenation of the alcohol to an achiral ketone intermediate, followed by hydrogenation.[1] This process, if not highly enantioselective in the reduction step, can lead to racemization.
-
Neighboring Group Participation: While the Boc-carbamate group can sometimes offer anchimeric assistance, under certain conditions, its participation might lead to intermediates that can racemize. For instance, a double SN2 process initiated by the carbamate's oxygen can lead to overall retention of configuration, but any deviation from a concerted mechanism could risk racemization.[3]
Q2: Which reaction conditions are most critical for preserving stereochemistry?
A2: Careful control of reaction parameters is paramount. Key factors include:
-
Temperature: Lower temperatures generally disfavor racemization by reducing the available energy for bond cleavage and formation of high-energy intermediates.
-
Solvent: The polarity of the solvent can influence the reaction mechanism. Polar, protic solvents can stabilize carbocation intermediates, favoring SN1 pathways and increasing the risk of racemization. Non-polar, aprotic solvents are often preferred for SN2 reactions.
-
pH/Acidity: Strongly acidic or basic conditions should be avoided unless specifically required by a stereoretentive mechanism. Brønsted or Lewis acids can promote carbocation formation.[1][4]
-
Choice of Reagents: Selecting reagents known to proceed via stereospecific mechanisms (e.g., SN2) is crucial. For example, the Mitsunobu reaction is well-known for proceeding with a clean inversion of stereochemistry at the alcohol center.[5][6][7][8]
Q3: How can I effectively monitor for racemization during my experiments?
A3: In-process monitoring is essential for optimizing reaction conditions. The most common and effective technique is:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A suitable chiral stationary phase (CSP), often polysaccharide-based, can resolve the enantiomers of your starting material, intermediates, and final product, allowing for the determination of enantiomeric excess (ee).[9][10] Developing a chiral HPLC method early in your process development is highly recommended.
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, chiral GC-MS can also be an effective analytical tool.[11]
II. Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Complete loss of optical activity in the product. | The reaction is likely proceeding through a symmetric, achiral intermediate, such as a planar carbocation (SN1 mechanism). This can be promoted by acidic conditions, high temperatures, or the use of certain catalysts.[1][2][4] | 1. Switch to an SN2-type reaction: Employ conditions known to favor bimolecular nucleophilic substitution, which proceeds with inversion of configuration. The Mitsunobu reaction is an excellent choice for converting the chiral alcohol to other functional groups with high stereointegrity.[5][6][7] 2. Lower the reaction temperature: Reducing thermal energy can disfavor the formation of high-energy carbocation intermediates. 3. Change the solvent: Use a less polar, aprotic solvent (e.g., THF, DCM) to destabilize carbocation formation. |
| Partial racemization observed (lowered enantiomeric excess). | A mixed SN1/SN2 mechanism may be occurring, or the reaction conditions are harsh enough to slowly racemize the starting material or product. Some coupling reagents in peptide synthesis, for example, can cause racemization if not used correctly.[12][13][14] | 1. Optimize reaction conditions: Systematically screen solvents, temperatures, and reaction times to find a balance that maximizes conversion while minimizing racemization. 2. Re-evaluate your reagents: If using a coupling agent, ensure it is suitable for chiral substrates and consider adding a racemization suppressant like HOBt.[15] For alcohol activation, consider converting the alcohol to a better leaving group (e.g., tosylate, mesylate) under mild conditions before substitution. 3. Use a milder base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) to avoid side reactions and potential enolization-related racemization if there are adjacent carbonyls. |
| Inconsistent stereoselectivity between batches. | This often points to subtle variations in reaction setup or reagent quality. Moisture, air, or impurities in solvents or reagents can significantly impact the reaction outcome. | 1. Standardize your protocol: Ensure all reagents are of high purity and solvents are anhydrous. Use a consistent source for all materials. 2. Inert atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture. 3. Controlled reagent addition: Use a syringe pump for slow, controlled addition of key reagents to maintain optimal concentration and temperature profiles. |
III. Key Experimental Protocols & Methodologies
Protocol 1: Stereoinvertive Esterification via the Mitsunobu Reaction
This protocol is ideal for converting the chiral alcohol to an ester with a clean inversion of stereochemistry, a common strategy to avoid racemization.[5][6][7][8]
Step-by-Step Methodology:
-
Dissolve the chiral tert-Butyl (2-(1-hydroxyethyl)phenyl)carbamate (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous THF (tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Add triphenylphosphine (PPh₃) (1.5 eq) to the solution and stir until dissolved.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe. Caution: This addition is exothermic.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and purify by column chromatography to isolate the inverted ester.
-
Analyze the product's enantiomeric excess (ee) by chiral HPLC to confirm the inversion and absence of racemization.
Caption: Workflow for Stereoinvertive Mitsunobu Esterification.
IV. Mechanistic Insights: Visualizing Racemization Pathways
Understanding the mechanisms that lead to racemization is key to preventing them. The diagram below illustrates the SN1 pathway, a common culprit for the loss of stereochemical control with benzylic alcohols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. homework.study.com [homework.study.com]
- 3. N-Carbamate-assisted stereoselective synthesis of chiral vicinal amino sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst - Google Patents [patents.google.com]
- 5. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose as chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amine Protection: Unveiling the Nuances of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate versus the Standard Boc Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the strategic protection and deprotection of functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its reliability in masking the reactivity of amines.[1] However, the very robustness of the standard Boc group, and the often harsh acidic conditions required for its removal, can present significant challenges for sensitive substrates.
This guide provides an in-depth comparison between the conventional Boc protecting group and a specialized analogue, tert-Butyl (2-(hydroxymethyl)phenyl)carbamate . We will delve into the mechanistic subtleties introduced by the ortho-hydroxymethyl substituent, offering experimental insights and protocols to guide the rational selection of an amine protecting group tailored to your specific synthetic needs. The aniline moiety, a prevalent scaffold in pharmaceuticals, will serve as our primary model system due to its unique reactivity and the challenges it presents.[2][3]
The Standard Boc Group: A Reliable Workhorse
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis.[4] Its popularity stems from a predictable profile: it is easily introduced, stable under a wide array of conditions, and can be removed when desired.
Key Characteristics:
-
Introduction: The Boc group is typically installed by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base or, for less nucleophilic amines, under neutral or mildly catalytic conditions.[5][6]
-
Stability: It is exceptionally stable towards bases, nucleophiles, and reductive conditions, including catalytic hydrogenolysis. This stability makes it orthogonal to many other common protecting groups like the Carboxybenzyl (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups.[1][7]
-
Cleavage: The Boc group is defined by its acid lability.[8] Deprotection is most commonly achieved using strong acids such as trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent, or hydrochloric acid (HCl) in an alcoholic or ethereal solvent.[9][10]
The Mechanism and Its Consequences
The acid-catalyzed cleavage of the Boc group proceeds through protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a highly stable tert-butyl cation.[10]
Figure 1: Standard acid-catalyzed Boc deprotection pathway. The generation of a reactive tert-butyl cation can lead to unwanted side reactions.
While effective, this mechanism has a significant drawback: the liberated tert-butyl cation is a potent electrophile. In the presence of nucleophilic functionality within the substrate (e.g., tryptophan or methionine residues in peptide synthesis), this cation can cause irreversible alkylation, leading to impurities and reduced yields.[1] This often necessitates the use of "scavengers," such as anisole or thioanisole, to trap the cation.[5]
This compound: A Neighboring Group Participation Strategy
The introduction of a hydroxymethyl group at the ortho position of a phenylcarbamate creates a molecule poised for intramolecular reactivity. This structural modification is not merely an electronic perturbation but a fundamental change in the potential deprotection landscape.
Proposed Mechanism: An Intramolecular Advantage
The key hypothesis for the utility of this compound is its ability to undergo cleavage via a pathway that avoids the formation of a free tert-butyl cation. Under specific conditions, the ortho-hydroxyl group can act as an intramolecular nucleophile.
Upon acid catalysis, instead of simple fragmentation, the hydroxyl group can attack the carbamate carbonyl, leading to a cyclic intermediate (a benzoxazinone derivative). This intermediate then fragments to release the deprotected amine, CO₂, and tert-butanol, rather than the problematic tert-butyl cation.
Figure 2: Proposed deprotection pathway involving neighboring group participation, avoiding the formation of a tert-butyl cation.
This alternative mechanism offers two significant potential advantages:
-
Milder Conditions: The intramolecular nature of the reaction may lower the activation energy for cleavage, potentially allowing for deprotection under milder acidic conditions than those required for a standard Boc group.
-
Cleaner Reactions: By circumventing the formation of the tert-butyl cation, the risk of side reactions with sensitive nucleophiles is greatly diminished, eliminating the need for scavengers and simplifying purification.
Head-to-Head Comparison: Performance and Protocols
The choice of protecting group ultimately depends on its performance in the lab. Below is a comparative summary and detailed experimental protocols.
| Feature | Standard Boc Group | This compound |
| Structure | R-NH-CO-O-tBu | R-NH-CO-O-tBu (where R is a 2-(hydroxymethyl)phenyl group) |
| Typical Protection | Amine, (Boc)₂O, Base (e.g., TEA, NaOH) or catalyst (e.g., DMAP)[9] | 2-Aminobenzyl alcohol, (Boc)₂O, Base[11] |
| Deprotection Conditions | Strong Acid (e.g., 20-50% TFA in DCM; 4M HCl in Dioxane)[12] | Potentially milder acid; thermal or other specialized conditions may apply. |
| Key Deprotection Byproduct | tert-butyl cation (tBu⁺) , CO₂ | tert-butanol (tBuOH) , CO₂ |
| Need for Scavengers | Often required for sensitive substrates[5] | Generally not required |
| Orthogonality | Excellent with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups[7] | Expected to be similar, but compatibility with all conditions needs verification. |
| Substrate Scope | Broad, but can be slow for electron-poor anilines[13] | Primarily for anilines and aromatic amines. |
| Cost & Availability | Reagents are inexpensive and widely available. | The protected aniline is a more specialized, higher-cost starting material.[14] |
Experimental Protocols
Protocol 1: Standard Boc Protection of Aniline
This protocol describes a general procedure for the protection of a moderately nucleophilic aniline.
Figure 3: Workflow for a standard Boc protection of aniline.
Methodology:
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add aniline (1.0 equivalent) and dissolve in tetrahydrofuran (THF, approx. 0.2 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents). Cool the mixture to 0°C in an ice bath.
-
Reaction: Slowly add triethylamine (TEA, 1.2 equivalents) dropwise. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Stir the reaction for 2-12 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: Comparative Acid-Lability Study
This protocol outlines an experiment to compare the rate of deprotection under identical acidic conditions.
Objective: To qualitatively and quantitatively compare the rate of cleavage of N-Boc-aniline and this compound.
Methodology:
-
Preparation: Prepare two separate 0.1 M stock solutions in deuterated chloroform (CDCl₃): one of N-Boc-aniline and one of this compound.
-
Reaction Setup: In two separate NMR tubes, place 0.5 mL of each stock solution.
-
Initiation: To each NMR tube, add a precise amount of a deuterated acidic solution (e.g., 50 µL of 1 M TFA-d in CDCl₃). Start a timer immediately.
-
Kinetic Monitoring: Acquire ¹H NMR spectra of each sample at regular intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes).
-
Data Analysis: Analyze the spectra to determine the ratio of protected starting material to deprotected aniline product over time by integrating characteristic peaks. Plot the percentage of starting material remaining versus time for both compounds.
Expected Outcome: Based on the neighboring group participation hypothesis, it is expected that this compound will show a faster rate of deprotection under these conditions. Kinetic studies on Boc cleavage have shown that the reaction rate can have a second-order dependence on acid concentration, a factor that would be controlled in this comparative experiment.[15][16][17]
Application in Drug Development: A Decision-Making Framework
The choice between these two protecting groups is a strategic one, directly impacting yield, purity, and the viability of a synthetic route.
Figure 4: Decision guide for selecting an appropriate Boc protecting group for aniline derivatives.
Use the Standard Boc Group When:
-
The substrate is robust and can tolerate strong acidic conditions for deprotection.
-
The synthetic route is cost-sensitive, and the use of inexpensive, readily available reagents is a priority.
-
No acid-labile functional groups are present that would be unintentionally cleaved.
Consider this compound When:
-
The substrate contains acid-sensitive functional groups, and deprotection under milder conditions is necessary to preserve molecular integrity.
-
The molecule contains nucleophilic centers prone to alkylation, and avoiding the formation of the tert-butyl cation is critical for achieving high purity and yield.
-
A "scavenger-free" deprotection protocol is desired to simplify the reaction workup and purification process.
Conclusion
While the standard Boc group remains an indispensable tool in the synthetic chemist's arsenal, its application is not without limitations. The generation of a reactive tert-butyl cation upon cleavage necessitates careful consideration of substrate compatibility and often requires the addition of scavengers. This compound emerges as a sophisticated alternative, ingeniously designed to leverage neighboring group participation. This intramolecular pathway not only offers the potential for cleavage under milder conditions but, more importantly, circumvents the formation of the problematic tert-butyl cation, leading to cleaner reactions and higher purities for sensitive substrates. For researchers navigating the complexities of modern drug development, understanding the distinct mechanistic advantages of such specialized protecting groups is key to designing more efficient, robust, and successful synthetic strategies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. cresset-group.com [cresset-group.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. vibrantpharma.com [vibrantpharma.com]
- 15. scribd.com [scribd.com]
- 16. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 17. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Orthogonal Purity Validation of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate by HPLC and qNMR
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological and chemical data are built. For key intermediates like tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, a versatile building block in organic synthesis, ensuring purity is paramount to the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in selecting and implementing the most appropriate validation strategy.
The Principle of Orthogonal Validation
Relying on a single analytical method for purity determination can be misleading. Impurities that co-elute with the main peak in HPLC, or whose signals are masked in an NMR spectrum, can go undetected. The principle of orthogonal validation—using two dissimilar methods—provides a more robust and trustworthy assessment. HPLC separates compounds based on their differential partitioning between a stationary and mobile phase, a physico-chemical property. In contrast, ¹H qNMR quantifies molecules based on the direct proportionality between the integral of a resonance signal and the number of protons giving rise to it, a fundamental nuclear property.[1][2] This orthogonality ensures a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Approach
HPLC is the workhorse of purity analysis in the pharmaceutical industry, prized for its high resolving power and sensitivity for detecting non-volatile impurities.[3] A validated HPLC method provides assurance that the procedure is suitable for its intended purpose, meeting criteria for specificity, linearity, accuracy, and precision as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Causality in HPLC Method Development
For this compound, a moderately polar compound, a reversed-phase (RP-HPLC) method is the logical choice. The decision-making process for method development is as follows:
-
Column Selection : A C18 column is selected for its versatility and hydrophobicity, which provides good retention for the aromatic ring and the tert-butyl group.
-
Mobile Phase : A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. A gradient elution is preferred over isocratic to ensure that any potential impurities, which may have significantly different polarities (e.g., the more polar starting material 2-aminobenzyl alcohol or the less polar, fully protected derivatives), are eluted and resolved within a reasonable timeframe.
-
Detector : UV detection at 254 nm is selected as the phenyl ring provides a strong chromophore. A photodiode array (PDA) detector is ideal as it can also provide spectral information to assess peak purity.
Potential Impurities
A critical aspect of validation is demonstrating specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7] For this compound, potential impurities include:
-
Starting Material : 2-aminobenzyl alcohol
-
Reagent-related : Di-tert-butyl dicarbonate (Boc₂O) and its byproducts.[8]
-
Over-reaction products : Species where the benzyl alcohol is also protected.
-
Degradants : Products from the acid-catalyzed removal of the Boc group.[9][10]
Quantitative ¹H NMR (qNMR): An Absolute and Primary Method
Quantitative NMR has emerged as a powerful primary method for purity determination because it allows for direct measurement without the need for a specific reference standard of the analyte itself.[2][11] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of atomic nuclei, making it a highly accurate and precise quantitative tool.[1][12]
Causality in qNMR Experimental Design
The trustworthiness of a qNMR experiment hinges on specific acquisition parameters designed to ensure accurate signal integration:
-
Internal Standard Selection : A high-purity, stable compound with sharp signals that do not overlap with the analyte is chosen. Maleic acid is a suitable choice as its olefinic proton signal appears in a clear region of the spectrum, and it is non-volatile and stable.
-
Relaxation Delay (d1) : To ensure complete relaxation of all protons between scans, a long relaxation delay is crucial. This is typically set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified (both analyte and standard). A d1 of 30 seconds is a conservative and safe starting point.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent as it can dissolve the analyte and the internal standard, and its residual peak does not interfere with key signals.
-
Pulse Angle : A 90° pulse is used to ensure maximum signal generation for quantification.
The purity is calculated using the following formula[1]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Experimental Protocols & Comparative Data
Analytical Workflow Diagram
The following diagram illustrates the orthogonal validation workflow for ensuring the purity of this compound.
Caption: Orthogonal purity validation workflow.
Protocol 1: Purity Determination by RP-HPLC
1. Instrumentation:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a solution of this compound at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
4. Validation Parameters:
-
The method must be validated for specificity, linearity, precision (repeatability and intermediate precision), accuracy, and robustness according to ICH guidelines.[4][6]
Protocol 2: Purity Determination by ¹H qNMR
1. Instrumentation:
-
NMR Spectrometer (≥ 400 MHz)
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) into a vial.
-
Dissolve the solids in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Acquisition Parameters:
-
Solvent: DMSO-d₆
-
Pulse Program: Standard 1D proton (e.g., 'zg30' on Bruker)
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s
-
Acquisition Time (aq): ≥ 3 s
-
Number of Scans (ns): 8 to 16 (for good signal-to-noise)
4. Data Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Manually phase and baseline correct the spectrum.
-
Integrate the well-resolved signal of the analyte (e.g., the 9 protons of the tert-butyl group) and the signal of the internal standard (the 2 olefinic protons of maleic acid).
Comparative Purity Data (Hypothetical Batch XYZ)
| Parameter | HPLC Result | qNMR Result |
| Method Principle | Chromatographic Separation (Relative) | Nuclear Magnetic Resonance (Absolute) |
| Analyte Signal | Peak Area at tR ~ 8.5 min | ¹H Singlet at ~1.4 ppm (9H) |
| Quantification Basis | Area Percent of all detected peaks | Molar ratio against an internal standard |
| Detected Impurities | Impurity A at tR ~ 3.2 min (0.15%)Impurity B at tR ~ 9.1 min (0.20%) | No distinct impurity signals above 0.1% |
| Calculated Purity | 99.65% | 99.7% |
Analysis: The results from both orthogonal methods are in excellent agreement, providing high confidence in the purity assessment of Batch XYZ. The HPLC method successfully separated and quantified two minor impurities that were below the detection limit of the qNMR experiment under these conditions. Conversely, qNMR provides a direct, absolute purity value without assuming that all impurities have been separated and detected, as is the case with HPLC area percent calculations.[12]
Conclusion
Both HPLC and qNMR are powerful techniques for the purity validation of this compound.
-
HPLC offers superior resolution for separating and quantifying structurally similar impurities, making it indispensable for impurity profiling. A fully validated HPLC method is a cornerstone of quality control in regulated environments.[3][7]
-
qNMR serves as an excellent orthogonal method, providing a direct and absolute purity value that is not dependent on the response factor of impurities.[1][13] Its value as a primary analytical method is increasingly recognized for its accuracy and for providing structural information simultaneously.[2]
For researchers, scientists, and drug development professionals, employing both HPLC and qNMR provides a self-validating system that ensures the highest level of confidence in the purity of critical intermediates like this compound, thereby safeguarding the integrity of the entire research and development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. wjpmr.com [wjpmr.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
assessing the efficiency of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate in protecting hindered amines
Analyzing Protection Strategies
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Exploring Reaction Protocols
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Compiling Data & Comparisons
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Investigating Protection Strategies
I've made great strides in understanding the protective nature of Boc, Cbz, and Fmoc with their respective protection and deprotection mechanisms. General reaction conditions and their stability properties are now crystal clear.
Seeking Specific Data
I've been digging deeper, but I'm encountering a lack of specific data on "this compound." The usual Boc focus is dominant. To compare it effectively, I must find experimental yields and detailed reaction conditions for this reagent and hindered amines. My focus is now on targeted searches to unearth this crucial information.
Narrowing the Focus
I've been sifting through the data, and it's clear the standard protecting group literature isn't cutting it. I'm hitting a wall of generalities when I need specifics on that this compound compound. Time to refine those search parameters and go deeper into niche databases.
Deepening the Investigation
I'm now diving into the reactivity of the ortho-hydroxymethyl phenyl carbamate, hoping to glean insights. Standard literature is lacking, but broadening the search to include patents feels promising, since I'm aiming to find specific examples and data not covered in academic works.
Reviewing Protective Strategies
I've been going over the data on amine protecting groups, mainly Boc, Cbz, and Fmoc. I've compiled details on the mechanics, how stable they are, and the usual steps for putting them on and taking them off.
Assessing Experimental Design
I'm now focusing on synthesizing the available information to design a hypothetical experiment, since direct data on this compound is missing. My plan hinges on using known chemistry of related compounds to craft a plausible experimental setup. I'll clearly define this as a proposal, not established data. The ortho-hydroxymethylphenyl carbamate searches hinted at a unique cyclization deprotection mechanism, an aspect to explore further.
Devising Experimental Protocol
I'm now fully immersed in developing a hypothetical experiment to compensate for the data gaps on this specific compound. I'm focusing on synthesizing my knowledge of Boc, Cbz, and Fmoc to build a baseline for comparison. My plan involves a detailed mechanism proposal, complete with reaction conditions, analytical methods, and efficiency criteria. I aim to create a comparison table and visual aids for a comprehensive guide.
Designing a Hypothetical Experiment
I'm now shifting my focus to designing a theoretical experiment to overcome the data limitations. I'm building a robust design that hinges on known chemistry of similar compounds, specifically ortho-substituted phenyl carbamates, as a foundation. I will meticulously outline the reaction conditions, analytical methods, and efficiency criteria for a comprehensive assessment. I'm also planning to create visual aids, like comparative tables and reaction diagrams, for easy comprehension.
Finalizing the Proposed Study
I've outlined a detailed plan to create a comparative guide, addressing the lack of direct data. I'm focusing on crafting a comprehensive proposal for a hypothetical experiment, built on existing knowledge and plausible mechanisms. This will include reaction conditions, analytical methods, and comparisons to established groups.
A Comparative Analysis of Deprotection Methods for tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
A Guide for Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, prized for its robustness under a wide range of chemical conditions and its facile removal under acidic conditions.[1] This duality makes it an invaluable tool for the protection of amine functionalities during the synthesis of complex molecules, particularly in the pharmaceutical industry. However, the deprotection of Boc-protected amines is not a one-size-fits-all process. The choice of deprotection method can significantly impact reaction efficiency, yield, and purity, especially when the substrate contains other sensitive functional groups.
This guide provides a comprehensive comparative analysis of common deprotection methods for a specific and functionally rich molecule: tert-Butyl (2-(hydroxymethyl)phenyl)carbamate. The presence of the ortho-hydroxymethyl group introduces a layer of complexity, creating the potential for intramolecular side reactions that must be carefully considered when selecting a deprotection strategy. We will delve into the mechanistic underpinnings of acidic, thermal, and silyl-based deprotection methods, presenting experimental protocols and evaluating their respective advantages and disadvantages in the context of this particular substrate.
The Challenge: Deprotecting a Multifunctional Molecule
The structure of this compound presents a unique challenge. The proximity of the amine and hydroxyl functionalities on the aromatic ring opens the door to potential intramolecular cyclization upon deprotection, leading to the formation of a 1,3-benzoxazine derivative. This side reaction is a critical consideration that will influence the choice of the optimal deprotection method.
Method 1: The Workhorse - Acidic Deprotection
Acid-catalyzed removal of the Boc group is the most widely employed method due to its generally high efficiency and predictability.[1] The reaction proceeds through protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[2][3]
Mechanism of Acidic Deprotection
The generally accepted mechanism for acid-catalyzed Boc deprotection is as follows:
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group.
-
Carbocation Formation: The protonated carbamate is unstable and fragments to form a stable tertiary tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide.
-
Protonation of Amine: The liberated amine is protonated by the excess acid to form the corresponding salt.
dot digraph "Acidic Deprotection Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} caption { label = "Mechanism of Acid-Catalyzed Boc Deprotection"; fontsize = 12; fontcolor = "#202124"; } }
Mechanism of Acid-Catalyzed Boc Deprotection
A significant drawback of acidic deprotection is the generation of the electrophilic tert-butyl cation.[4][5] This cation can alkylate nucleophilic sites within the substrate or solvent, leading to unwanted byproducts. To mitigate this, scavengers such as anisole or thioanisole are often added to the reaction mixture to trap the carbocation.[5]
Potential for Intramolecular Cyclization
In the case of this compound, acidic conditions can promote an intramolecular reaction between the newly formed amine and the pendant hydroxyl group, potentially leading to the formation of a dihydro-3,1-benzoxazine derivative. This is a crucial consideration, as the desired 2-aminobenzyl alcohol could be consumed in this side reaction. The extent of this cyclization will depend on the specific acid used, its concentration, the reaction temperature, and the solvent.
Experimental Protocols
Protocol 1A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Trifluoroacetic acid is a strong acid commonly used for Boc deprotection.[6]
-
Dissolve this compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Protocol 1B: Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate
Solutions of hydrogen chloride in organic solvents are also effective for Boc deprotection.[7]
-
Dissolve this compound in 1,4-dioxane or ethyl acetate.
-
Add a solution of 4 M HCl in dioxane or a saturated solution of HCl in ethyl acetate.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
The product often precipitates as the hydrochloride salt and can be isolated by filtration.
Method 2: The Green Alternative - Thermal Deprotection
Thermal deprotection offers a more environmentally friendly approach as it avoids the use of strong acids and chlorinated solvents.[8][9] The mechanism is believed to involve a concerted fragmentation of the carbamate to the free amine, carbon dioxide, and isobutylene.[8]
Mechanism of Thermal Deprotection
The thermal cleavage of the Boc group is thought to proceed through a six-membered cyclic transition state, leading directly to the deprotected amine, carbon dioxide, and isobutylene without the formation of a carbocation intermediate.
dot digraph "Thermal Deprotection Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} caption { label = "Mechanism of Thermal Boc Deprotection"; fontsize = 12; fontcolor = "#202124"; } }
Mechanism of Thermal Boc Deprotection
The primary advantage of this method is the avoidance of acidic conditions and the generation of the reactive tert-butyl cation, which can be beneficial for substrates with acid-sensitive functional groups. However, high temperatures are often required, which can be a limitation for thermally labile compounds.[8] For this compound, the high temperatures could potentially lead to dehydration or other thermal decomposition pathways.
Experimental Protocol
Protocol 2A: Thermal Deprotection in a High-Boiling Solvent
-
Dissolve this compound in a high-boiling solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
-
Heat the solution to a high temperature (typically 120-180 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and isolate the product by extraction or crystallization.
Method 3: The Mild Approach - Trimethylsilyl Iodide (TMSI)
Deprotection using trimethylsilyl iodide (TMSI) offers a mild and neutral alternative to acidic methods.[10] The reaction is thought to proceed through the formation of a silyl carbamate intermediate, which then fragments to the silylated amine, carbon dioxide, and tert-butyl iodide. Subsequent workup with a protic solvent regenerates the free amine.
Mechanism of TMSI Deprotection
The mechanism of TMSI-mediated Boc deprotection is believed to involve the following steps:
-
Silylation: The silicon atom of TMSI attacks the carbonyl oxygen of the Boc group.
-
Fragmentation: The intermediate collapses, leading to the formation of a silylated amine, carbon dioxide, and tert-butyl iodide.
-
Hydrolysis: The silylated amine is hydrolyzed during aqueous workup to yield the free amine.
dot digraph "TMSI Deprotection Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} caption { label = "Mechanism of TMSI-Mediated Boc Deprotection"; fontsize = 12; fontcolor = "#202124"; } }
Mechanism of TMSI-Mediated Boc Deprotection
This method is particularly advantageous for substrates that are sensitive to both strong acids and high temperatures. The neutral conditions minimize the risk of acid-catalyzed side reactions, including the potential intramolecular cyclization of the target molecule.
Experimental Protocol
Protocol 3A: TMSI in an Aprotic Solvent
-
Dissolve this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Add trimethylsilyl iodide (TMSI) (typically 1.2-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with methanol and concentrate under reduced pressure.
-
The product can be isolated after an aqueous workup.
Comparative Analysis and Recommendations
The optimal deprotection method for this compound will depend on the specific requirements of the synthetic route, including the presence of other functional groups and the desired purity of the final product.
| Method | Reagents | Conditions | Advantages | Disadvantages | Suitability for Target Molecule |
| Acidic | TFA/DCM or HCl/Dioxane | 0 °C to room temperature | Fast, efficient, well-established | Formation of tert-butyl cation (requires scavengers), potential for intramolecular cyclization | High risk of forming 1,3-benzoxazine byproduct. Requires careful optimization of conditions. |
| Thermal | High-boiling solvent (e.g., DMF) | 120-180 °C | "Green" (no acid), no carbocation formation | High temperatures may degrade sensitive substrates, potential for other thermal side reactions | Moderate risk of thermal decomposition. May be a viable option if the molecule is thermally stable. |
| TMSI | TMSI in DCM or MeCN | Room temperature | Mild, neutral conditions, avoids carbocation and strong acid | TMSI is moisture-sensitive and can be expensive | Recommended method. The mild and neutral conditions are least likely to promote intramolecular cyclization. |
Conclusion
For the deprotection of this compound, the choice of method requires careful consideration of the potential for intramolecular cyclization. While acidic deprotection is a powerful and common technique, the risk of forming the undesired 1,3-benzoxazine byproduct is significant. Thermal deprotection offers a greener alternative but may not be suitable for thermally sensitive substrates.
Therefore, the use of trimethylsilyl iodide (TMSI) is the most highly recommended method for this particular transformation. Its mild and neutral reaction conditions are expected to provide the cleanest deprotection, minimizing the formation of byproducts and maximizing the yield of the desired 2-aminobenzyl alcohol. As with any chemical transformation, small-scale pilot reactions are advised to determine the optimal conditions for a specific application.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [guidechem.com]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate Derivatives using Mass Spectrometry: A Comparative Guide
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of complex organic molecules, such as derivatives of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, mass spectrometry (MS) stands as an indispensable analytical technique. This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the structural elucidation of this class of compounds, grounded in established fragmentation principles and supported by experimental data considerations.
The tert-Butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability in various conditions and its facile removal under acidic conditions. However, its inherent lability in the gas phase of a mass spectrometer presents both a challenge and an opportunity for detailed structural analysis. Understanding the fragmentation patterns is key to confirming the presence of the Boc group and elucidating the overall structure of the molecule.
The Foundational Chemistry of Fragmentation
The fragmentation of this compound and its derivatives in mass spectrometry is largely dictated by the Boc group and the hydroxymethylphenyl moiety. Under ionization, the molecule will readily fragment in predictable ways. The most common fragmentation pathways for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire tert-butoxy group (73 Da), as well as the loss of the entire Boc group to leave the free amine.
Comparing Ionization Techniques: The "Soft" vs. "Hard" Approach
The choice of ionization technique significantly influences the observed mass spectrum. For molecules like this compound, electrospray ionization (ESI) is generally preferred over harsher methods like electron ionization (EI).
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically imparts less energy to the analyte molecule, leading to a higher abundance of the protonated molecular ion ([M+H]⁺). This is crucial for determining the molecular weight of the compound. Subsequent fragmentation for tandem mass spectrometry (MS/MS) can then be induced in a controlled manner.
-
Electron Ionization (EI): EI is a "hard" ionization technique that often leads to extensive fragmentation and a less abundant or even absent molecular ion peak. While the resulting fragmentation pattern can be a valuable fingerprint for library matching, it can complicate the initial determination of the molecular weight for novel compounds.
A Comparative Look at Mass Analyzers for Structural Confirmation
The choice of mass analyzer will dictate the resolution, mass accuracy, and tandem MS capabilities of the analysis. Here, we compare three common types of mass analyzers for the analysis of this compound derivatives.
| Mass Analyzer | Strengths | Weaknesses | Best Suited For |
| Triple Quadrupole (QqQ) | Excellent for targeted quantification (MRM), high sensitivity, and robust. | Lower resolution and mass accuracy compared to TOF and Orbitrap. | Routine confirmation of known compounds and quantitative analysis. |
| Quadrupole Time-of-Flight (Q-TOF) | High resolution and excellent mass accuracy, enabling confident elemental composition determination. Good for unknown identification. | Generally lower sensitivity in targeted quantification compared to a triple quadrupole. | High-confidence structural elucidation of novel derivatives and metabolite identification. |
| Ion Trap | Capable of multiple stages of fragmentation (MSⁿ), providing detailed structural information. Relatively inexpensive. | Lower resolution and mass accuracy than Q-TOF. Can be susceptible to space-charging effects, limiting dynamic range. | In-depth fragmentation studies to piece together complex structures. |
Predicted Fragmentation Pathway of this compound
Based on established fragmentation mechanisms for Boc-protected amines and benzyl alcohols, we can predict the fragmentation pathway of this compound (Exact Mass: 223.1208) under ESI-MS/MS conditions.
A Comprehensive Guide to tert-Butyl (2-(hydroxymethyl)phenyl)carbamate: Synthesis, Applications, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic manipulation of functional groups is paramount. Among the arsenal of protecting groups available to chemists, carbamates, particularly the tert-butoxycarbonyl (Boc) group, have established a position of prominence due to their stability and versatile deprotection methods.[1][2] This guide provides an in-depth technical overview of a uniquely functionalized building block, tert-Butyl (2-(hydroxymethyl)phenyl)carbamate. We will explore its synthesis, delve into its diverse applications, and offer a comparative analysis against alternative reagents, supported by experimental data and detailed protocols.
Introduction: The Strategic Advantage of Ortho-Functionalization
This compound is a bifunctional molecule that combines the robust protection of an amine with the reactive potential of a primary alcohol, strategically positioned on an aromatic ring. The ortho arrangement of the hydroxymethyl and the N-Boc-protected amino groups imparts unique conformational and reactive properties, making it a valuable intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and biologically active compounds.[3]
The Boc protecting group is favored for its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily removable under acidic conditions.[4][5] This orthogonality is crucial in multi-step syntheses. The presence of the hydroxymethyl group at the ortho position opens avenues for intramolecular reactions, such as cyclizations, and allows for directed metalation reactions, offering a level of regiochemical control that is often challenging to achieve with other isomers.[6]
Synthesis of this compound: A Reliable Protocol
The most common and efficient method for the synthesis of this compound involves the selective N-protection of 2-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O). The higher nucleophilicity of the amino group compared to the hydroxyl group allows for a selective reaction.[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminobenzyl alcohol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (NEt₃) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Procedure:
-
To a solution of 2-aminobenzyl alcohol (1.0 eq) in anhydrous THF in a round-bottom flask, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
This protocol is a general guideline, and specific conditions may need to be optimized based on the scale of the reaction and the purity of the starting materials.
Applications in Synthesis: A Versatile Building Block
The unique arrangement of the protected amine and the alcohol functionality makes this compound a valuable precursor in the synthesis of various heterocyclic systems and other complex molecules.
Synthesis of Bioactive Benzamido Derivatives
A significant application of this reagent is in the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, which have shown promising anti-inflammatory activity.[4][5] In this synthetic route, the this compound is first oxidized to the corresponding aldehyde or carboxylic acid, followed by amide coupling with various amines or carboxylic acids.
Precursor for Ortho-Functionalized Anilines
The Boc group in this compound can act as a directing group for ortho-lithiation, allowing for the introduction of a wide range of electrophiles at the position adjacent to the carbamate.[6] This provides a powerful tool for the synthesis of highly substituted aromatic rings.
Intermediate in the Synthesis of Heterocycles
The proximate amino and hydroxyl functionalities, which can be unmasked under different conditions, make this compound an ideal starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles through intramolecular cyclization reactions.
Comparative Analysis: Performance Against Alternatives
The choice of a protecting group or a bifunctional building block is a critical decision in synthetic planning. Here, we compare this compound with other potential alternatives.
Comparison with para- and meta-Isomers
| Feature | This compound (ortho) | tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (para) [8] | tert-Butyl (3-(hydroxymethyl)phenyl)carbamate (meta) |
| Intramolecular Reactions | High propensity for intramolecular cyclization and directed metalation due to the proximity of functional groups. | Intramolecular reactions between the two functional groups are not feasible. | Intramolecular reactions are generally not favored. |
| Chelation Control | The ortho arrangement allows for potential chelation with metal catalysts, influencing reactivity and selectivity. | No chelation possible between the distant functional groups. | Chelation is not a significant factor. |
| Steric Hindrance | The ortho substitution can introduce steric hindrance, which can be either advantageous or disadvantageous depending on the desired transformation. | Less steric hindrance around the functional groups. | Intermediate steric hindrance. |
The ortho-isomer's ability to facilitate intramolecular reactions and direct regioselectivity through chelation or proximity effects provides a distinct advantage in the synthesis of specific cyclic structures that are inaccessible with the para- or meta-isomers.
Comparison with Other Protecting Groups for 2-Aminobenzyl Alcohol
While the Boc group is highly effective, other protecting groups can also be employed for the amino group of 2-aminobenzyl alcohol. The choice depends on the specific reaction conditions planned for the subsequent steps.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Key Advantages/Disadvantages |
| Boc | Boc₂O, base (e.g., NEt₃, NaOH) | Acidic (e.g., TFA, HCl)[1] | Stable to base, nucleophiles, hydrogenation. | Advantage: Mild deprotection, high orthogonality.[2] Disadvantage: Acid labile. |
| Cbz | Benzyl chloroformate, base | Catalytic hydrogenation (H₂, Pd/C) | Stable to acid, base. | Advantage: Stable to a wide range of conditions. Disadvantage: Requires hydrogenation for removal, which can affect other functional groups. |
| Fmoc | Fmoc-Cl, base | Basic (e.g., piperidine) | Stable to acid, hydrogenation. | Advantage: Mild basic deprotection. Disadvantage: Base labile. |
| Acetyl (Ac) | Acetic anhydride, base | Acidic or basic hydrolysis | Less stable than carbamates. | Advantage: Simple to introduce. Disadvantage: Less robust, can be cleaved under conditions used for other transformations. |
The Boc group, as utilized in this compound, offers a well-balanced profile of stability and ease of removal under mildly acidic conditions, making it a preferred choice for many complex synthetic endeavors.
Visualization of Synthetic Utility
To visually represent the synthetic potential of this compound, the following workflow diagram illustrates its role as a key intermediate.
Caption: Synthetic utility of this compound.
Conclusion
This compound stands out as a highly versatile and strategically valuable building block in organic synthesis. Its unique ortho-arrangement of a protected amine and a primary alcohol allows for a range of synthetic transformations that are difficult to achieve with other isomers or protecting group combinations. The reliability of its synthesis and the predictable reactivity of the Boc group, combined with the potential for intramolecular reactions and directed functionalization, make it an indispensable tool for researchers and scientists in the pursuit of novel molecules with significant biological and medicinal potential. This guide provides a foundational understanding of its applications and a framework for its effective utilization in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements | Semantic Scholar [semanticscholar.org]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Synthonix, Inc > 144072-29-7 | tert-Butyl (4-(hydroxymethyl)phenyl)carbamate [synthonix.com]
A Comparative Guide to the Reactivity of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate Analogs
An in-depth guide for researchers, scientists, and drug development professionals.
Prepared by a Senior Application Scientist
Introduction: A Scaffold of Dichotomous Reactivity
The tert-butyl (2-(hydroxymethyl)phenyl)carbamate scaffold is a deceptively simple yet versatile building block in medicinal chemistry and organic synthesis. Its true utility lies in the ortho-positioning of a nucleophilic precursor (the Boc-protected amine) and an electrophilic precursor (the primary benzyl alcohol). This arrangement creates a system primed for specific, controllable chemical transformations. The reactivity of this scaffold is a delicate balance, primarily dictated by the electronic nature of substituents on the aromatic ring.
This guide provides a comparative analysis of the reactivity of various analogs of this core structure. We will explore the fundamental mechanistic pathways, present experimental data to support reactivity claims, and provide detailed protocols for key transformations. Our focus will be on the intramolecular cyclization to form benzoxazinone derivatives, a common and synthetically useful transformation that is highly sensitive to substituent effects.
Part 1: The Central Mechanistic Pathway: Acid-Catalyzed Intramolecular Cyclization
The most prominent reaction pathway for this scaffold is an acid-catalyzed intramolecular cyclization. This reaction proceeds in a two-step sequence:
-
Boc Deprotection: Under acidic conditions, the tert-butoxycarbonyl (Boc) protecting group is cleaved, liberating the free aniline. This step generates a highly reactive tert-butyl cation, which is quenched by the solvent or conjugate base.
-
Intramolecular Nucleophilic Attack: The newly freed amino group, a potent nucleophile, attacks the benzylic carbon of the hydroxymethyl group. The hydroxyl group is a poor leaving group, but under acidic conditions, it is protonated to form a good leaving group (water), facilitating the nucleophilic substitution.
This tandem reaction results in the formation of a dihydro-2H-3,1-benzoxazine, which can be readily oxidized to the corresponding benzoxazinone depending on the reaction conditions. The rate-determining step in this sequence is typically the intramolecular nucleophilic attack of the amine. Consequently, any structural modification that alters the nucleophilicity of the amine will have a profound impact on the overall reaction rate.
Caption: Acid-catalyzed intramolecular cyclization pathway.
Part 2: Comparative Reactivity Analysis: The Role of Aromatic Substituents
The rate of the intramolecular cyclization is profoundly influenced by the electronic properties of substituents on the phenyl ring. We will compare the parent compound (unsubstituted) with analogs bearing a strong electron-donating group (EDG) and a strong electron-withdrawing group (EWG) at the 4-position.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring. This enhanced density is relayed to the amino group, significantly increasing its nucleophilicity. A more nucleophilic amine will attack the electrophilic benzylic carbon more rapidly.
-
Prediction: EDGs will accelerate the rate of cyclization.
-
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) pull electron density away from the aromatic ring. This effect reduces the electron density on the amino group, diminishing its nucleophilicity. A less nucleophilic amine will attack the benzylic carbon more slowly.
-
Prediction: EWGs will retard the rate of cyclization.
-
While a single study providing kinetic data for all analogs under identical conditions is not available, we can synthesize a comparison from various reports on the synthesis and reactivity of these and closely related structures. The following table summarizes expected and reported outcomes.
| Analog | Substituent (at C4) | Electronic Effect | Predicted Reactivity | Experimental Observations (Yield/Time) | Reference |
| 1a | -OCH₃ | Electron-Donating | Fastest | High yields are typically achieved in short reaction times (e.g., >90% in 2-4 h) under mild acidic conditions.[1][2] | [1][2] |
| 1b | -H | Neutral (Baseline) | Moderate | Good to excellent yields are common, but may require slightly longer reaction times or stronger acids than EDG-analogs (e.g., 85% in 6-8 h). | [3] |
| 1c | -NO₂ | Electron-Withdrawing | Slowest | Reactions are often sluggish, requiring forcing conditions (stronger acid, higher temperatures) and extended reaction times, frequently resulting in lower yields due to side reactions.[4] | [4] |
Causality Behind Experimental Choices: The choice of acid catalyst and temperature is critical and directly relates to the substrate's reactivity. For an activated substrate like the 4-methoxy analog (1a) , a mild acid (e.g., p-toluenesulfonic acid) at room temperature or slightly elevated temperature is often sufficient to achieve full conversion. For the baseline unsubstituted analog (1b) , a stronger acid like trifluoroacetic acid (TFA) or heating might be necessary to achieve a reasonable reaction rate. The deactivated 4-nitro analog (1c) requires the most forcing conditions, such as concentrated sulfuric acid and high temperatures, to overcome the low nucleophilicity of the aniline nitrogen.
Part 3: Experimental Protocols
This section provides a detailed, self-validating protocol for the acid-catalyzed cyclization of the parent compound, this compound.
Protocol: Acid-Catalyzed Synthesis of 3,4-dihydro-2H-1,3-benzoxazine
Objective: To synthesize 3,4-dihydro-2H-1,3-benzoxazine from this compound via acid-catalyzed deprotection and cyclization.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, 5.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirring solution over 5 minutes. Causality Note: Slow addition is necessary to control the exothermic reaction and the evolution of isobutylene gas.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexane eluent. The disappearance of the starting material spot (Rf ≈ 0.4) and the appearance of a new, more polar spot corresponding to the product (Rf ≈ 0.2) indicates reaction completion.
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate. Trustworthiness Note: This step neutralizes the excess TFA. Perform this step slowly and with caution as significant CO₂ evolution will occur.
-
Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with saturated brine (1 x 50 mL) to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the 3,4-dihydro-2H-1,3-benzoxazine as a pale yellow oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. (Expected Yield: ~85%).
Caption: Step-by-step experimental workflow for cyclization.
Part 4: Alternative Reaction Pathways
While intramolecular cyclization is a dominant pathway, the functional groups on the scaffold can participate in other reactions. A key alternative is the selective oxidation of the benzyl alcohol .
Using mild oxidizing agents that are compatible with the Boc-protecting group, such as manganese dioxide (MnO₂) or systems like TEMPO with a co-oxidant, the hydroxymethyl group can be selectively oxidized to an aldehyde. This transformation creates a different key intermediate, tert-butyl (2-formylphenyl)carbamate, opening pathways to other heterocyclic systems like quinazolines through condensation reactions. The electronic nature of the ring substituents also affects this reaction; EDGs generally accelerate benzylic oxidation, while EWGs retard it.[5]
Conclusion
The reactivity of this compound and its analogs is a classic example of substituent-directed reactivity. The intramolecular cyclization to form benzoxazines is highly dependent on the nucleophilicity of the aniline generated post-deprotection. Electron-donating groups in the para position accelerate this reaction, while electron-withdrawing groups significantly slow it down. This predictable behavior allows chemists to tune the reactivity of the scaffold, making it a valuable tool for constructing complex molecular architectures. By carefully selecting the ring substituent and reaction conditions, researchers can favor either intramolecular cyclization or alternative pathways like oxidation, thereby controlling the synthetic outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating tert-Butyl (2-(hydroxymethyl)phenyl)carbamate as a Novel Linker for Solid-Phase Peptide Synthesis
Abstract
In the dynamic landscape of peptide synthesis, the exploration of novel reagents that offer unique advantages in terms of yield, purity, and synthetic flexibility is a constant pursuit. This guide introduces tert-Butyl (2-(hydroxymethyl)phenyl)carbamate as a promising, yet unvalidated, candidate for use as an acid-labile linker in Solid-Phase Peptide Synthesis (SPPS). Due to the absence of established experimental data, this document provides a comprehensive framework for its validation. We will delve into the theoretical underpinnings of its application, propose a detailed experimental plan for its characterization, and objectively compare its hypothetical performance against well-established linkers. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and validate novel tools in peptide chemistry.
Introduction: The Central Role of Linkers in SPPS
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and controlled assembly of amino acids on a solid support.[1][2] The choice of a linker, the molecular bridge connecting the growing peptide chain to the insoluble resin, is a critical parameter that dictates the success of the synthesis.[3][4] An ideal linker must be stable throughout the iterative cycles of deprotection and coupling, yet allow for the clean cleavage of the final peptide under conditions that do not compromise its integrity.[5][6]
The two predominant strategies in SPPS, Boc/Bzl and Fmoc/tBu, rely on orthogonal protecting groups that can be selectively removed without affecting the linker or side-chain protecting groups.[1] In the widely used Fmoc/tBu strategy, the temporary Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the permanent side-chain protecting groups and the linker are typically cleaved with a strong acid, such as trifluoroacetic acid (TFA).[7]
This guide focuses on the validation of this compound as a potential new linker for the Fmoc/tBu SPPS strategy. Its structure, featuring a Boc-protected amine and a hydroxymethyl group, suggests its potential as an acid-labile linker. The ortho-position of the hydroxymethyl group relative to the carbamate may influence its cleavage kinetics, potentially offering advantages over existing linkers.
The Candidate: this compound
This compound is a commercially available aromatic compound. Its key structural features relevant to SPPS are:
-
A Hydroxymethyl Group (-CH₂OH): This functional group can be readily esterified to a carboxyl group, making it a suitable anchor point for attaching the first amino acid to a solid support.
-
A tert-Butoxycarbonyl (Boc) Group: While the Boc group is typically used as a temporary Nα-protecting group in the Boc/Bzl strategy, its presence on the linker itself is unusual for the Fmoc/tBu approach. However, the carbamate linkage is susceptible to acidolysis. The cleavage of this bond would likely trigger the release of the peptide.
-
An Aromatic Ring: The phenyl ring provides a rigid backbone for the linker.
Based on this structure, we hypothesize that this compound can be functionalized onto a resin and used as a cleavable linker. The cleavage mechanism is predicted to be initiated by the acid-catalyzed removal of the Boc group, followed by the collapse of the resulting intermediate to release the C-terminal carboxylic acid of the peptide.
Proposed Validation Workflow
To validate the use of this compound as an SPPS linker, a systematic experimental approach is required. This involves synthesizing the linker-functionalized resin, using it to synthesize a model peptide, and comparing its performance against established linkers.
Figure 1: Proposed experimental workflow for validating the novel linker.
Experimental Protocols
Synthesis of this compound Functionalized Resin
Objective: To covalently attach the novel linker to a standard solid support.
Materials:
-
This compound
-
Merrifield resin (chloromethylated polystyrene)
-
Potassium iodide (KI)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Swell Merrifield resin (1 g, 1 mmol/g substitution) in DMF for 1 hour.
-
In a separate flask, dissolve this compound (3 mmol) and KI (3 mmol) in DMF.
-
Add DIEA (6 mmol) to the solution from step 2.
-
Add the solution to the swollen resin and shake at 50°C for 24 hours.
-
Filter the resin and wash sequentially with DMF, dichloromethane (DCM), and methanol.
-
Dry the resin under vacuum.
-
Determine the loading of the linker on the resin using a suitable analytical method (e.g., picric acid titration of a sample after Boc deprotection).
Attachment of the First Fmoc-Amino Acid
Objective: To attach the C-terminal amino acid to the linker-functionalized resin.
Materials:
-
Linker-functionalized resin
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
DCM
Protocol:
-
Swell the linker-functionalized resin in DCM for 1 hour.
-
In a separate flask, dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) and DMAP (0.1 equivalents) in DCM.
-
Add DIC (3 equivalents) to the solution from step 2 and stir for 10 minutes.
-
Add the activated amino acid solution to the swollen resin and shake at room temperature for 4 hours.
-
Filter the resin and wash with DCM and DMF.
-
Cap any unreacted hydroxyl groups using a solution of acetic anhydride and pyridine in DCM.
-
Wash the resin and dry under vacuum.
Synthesis of a Model Peptide (e.g., H-Ala-Phe-Gly-OH)
Objective: To synthesize a short, well-characterized peptide to assess the performance of the linker.
Protocol:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling: Couple the next Fmoc-amino acid (Fmoc-Phe-OH, then Fmoc-Gly-OH) using a standard coupling reagent such as HBTU/DIEA in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 1-4 for each amino acid in the sequence.
-
After the final coupling, perform a final Fmoc deprotection.
Linker Stability and Cleavage Experiments
Objective: To determine the stability of the linker to Fmoc deprotection conditions and to optimize the cleavage conditions.
Protocols:
-
Stability Test: After attachment of the first amino acid, subject the resin to prolonged treatment with 20% piperidine in DMF (e.g., 24 hours). Analyze the solution for any prematurely cleaved amino acid.
-
Cleavage Optimization:
-
Divide the peptide-resin into several batches.
-
Treat each batch with a different cleavage cocktail for 2 hours at room temperature. Suggested cocktails:
-
95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
90% TFA, 5% H₂O, 5% TIS
-
85% TFA, 5% H₂O, 5% Phenol, 5% TIS
-
-
Filter the resin and precipitate the peptide from the filtrate using cold diethyl ether.
-
Analyze the crude peptide by HPLC and Mass Spectrometry to determine the yield and purity for each cleavage condition.
-
Comparative Analysis with Standard Linkers
To provide a meaningful validation, the performance of the novel linker must be benchmarked against established and widely used linkers.
Selected Standard Linkers for Comparison:
-
Wang Resin: A p-alkoxybenzyl alcohol-based linker, which is a standard choice for the synthesis of C-terminal carboxylic acids using the Fmoc strategy.[3]
-
2-Chlorotrityl Chloride Resin: A highly acid-labile linker that allows for the synthesis of protected peptide fragments.[4]
Comparative Experiments:
The synthesis of the model peptide (H-Ala-Phe-Gly-OH) will be performed in parallel on the novel linker resin, pre-loaded Wang resin, and 2-Chlorotrityl resin. All synthesis and cleavage conditions will be kept identical for a fair comparison.
Data Presentation:
The following tables summarize the expected data points for a comprehensive comparison.
Table 1: Comparison of Linker Performance
| Parameter | This compound Linker | Wang Linker | 2-Chlorotrityl Linker |
| Resin Loading (mmol/g) | Experimental Value | Manufacturer's Value | Manufacturer's Value |
| Linker Stability (% loss/cycle) | Experimental Value | < 1% | < 0.5% |
| Optimal Cleavage Cocktail | To be determined | 95% TFA / 2.5% H₂O / 2.5% TIS | 1% TFA in DCM |
| Cleavage Time | To be determined | 2 hours | 30 minutes |
| Crude Peptide Yield (%) | Experimental Value | Experimental Value | Experimental Value |
| Crude Peptide Purity (%) | Experimental Value | Experimental Value | Experimental Value |
| Major Side Products | To be identified | Known side products | Known side products |
Table 2: HPLC and Mass Spectrometry Data for Crude H-Ala-Phe-Gly-OH
| Linker | Retention Time (min) | Purity (%) by HPLC | Expected Mass (m/z) | Observed Mass (m/z) |
| Novel Linker | Experimental Value | Experimental Value | 279.12 | Experimental Value |
| Wang Linker | Experimental Value | Experimental Value | 279.12 | Experimental Value |
| 2-Cl-Trt Linker | Experimental Value | Experimental Value | 279.12 | Experimental Value |
Visualization of Proposed Chemical Transformations
Figure 2: Simplified schematic of the proposed chemical transformations.
Conclusion and Future Outlook
This guide has outlined a comprehensive and scientifically rigorous framework for the validation of this compound as a novel linker for Solid-Phase Peptide Synthesis. While direct experimental data is currently unavailable, the proposed workflow, encompassing synthesis, characterization, and comparative analysis, provides a clear path forward for its evaluation.
The potential advantages of this linker, such as unique cleavage kinetics or reduced side reactions, can only be confirmed through the execution of these experiments. Should this validation prove successful, this compound could represent a valuable addition to the toolkit of peptide chemists, offering a new option for the efficient and high-purity synthesis of peptides for research and therapeutic applications. The data generated from this proposed study would be crucial in establishing its place among the well-established linkers in the field.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
The Strategic Advantage of Ortho-Substitution: A Comparative Guide to tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
For the discerning researcher in synthetic and medicinal chemistry, the selection of a protecting group is a decision that dictates the strategic direction of a multi-step synthesis. While the tert-butoxycarbonyl (Boc) group is a ubiquitous and reliable shield for amines, the nuanced performance of a Boc-protected intermediate is profoundly influenced by the architecture of the molecule it adorns. This guide provides an in-depth comparative analysis of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate , a versatile building block, and its isomeric counterpart, tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. We will explore how the seemingly subtle shift of a hydroxymethyl group from the para to the ortho position unlocks unique synthetic possibilities and necessitates distinct strategic considerations.
The Ortho vs. Para Dichotomy: More Than Just Positional Isomerism
The core of this comparison lies in the juxtaposition of the amino and hydroxyl functionalities on the aromatic ring. In tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, these groups are electronically and sterically distant, behaving largely as independent entities. Conversely, in this compound, their proximity introduces a fascinating interplay that can be both an advantage and a challenge.
This guide will dissect these differences through the lens of synthetic utility, stability, and reactivity, supported by established experimental protocols and mechanistic insights.
I. Synthesis and Physicochemical Properties: A Comparative Overview
A reliable synthesis of both isomers begins with the corresponding aminobenzyl alcohol. The protection of the more nucleophilic amine in the presence of the alcohol can be achieved with high selectivity.[1]
Experimental Protocol: Synthesis of this compound
A robust method for the Boc protection of 2-aminobenzyl alcohol involves the use of di-tert-butyl dicarbonate (Boc₂O) and a base.
Materials:
-
2-Aminobenzyl alcohol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-aminobenzyl alcohol (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
A similar protocol can be employed for the synthesis of the para-isomer, tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, starting from 4-aminobenzyl alcohol.[2]
Comparative Physicochemical Properties
| Property | This compound | tert-Butyl (4-(hydroxymethyl)phenyl)carbamate |
| CAS Number | 164226-32-8 | 144072-29-7 |
| Molecular Formula | C₁₂H₁₇NO₃ | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol | 223.27 g/mol |
| Appearance | Liquid | Off-white to yellow solid |
| Key Structural Feature | ortho-substitution | para-substitution |
II. Reactivity and Synthetic Utility: A Tale of Two Isomers
The strategic placement of the hydroxymethyl group dictates the reactivity profile of these isomers, particularly in subsequent transformations.
The "Inert" Para-Isomer: A Predictable Workhorse
In tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, the hydroxyl group is sterically unencumbered and electronically isolated from the Boc-protected amine. This leads to predictable reactivity, where the hydroxyl group can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution, without significant interference from the protected amine.
The "Interactive" Ortho-Isomer: A Gateway to Heterocycles
The proximity of the N-Boc and hydroxymethyl groups in this compound opens up a rich landscape of intramolecular reactions. This isomer is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[3]
Under specific conditions, the ortho-isomer can undergo intramolecular cyclization. For instance, upon activation of the hydroxyl group (e.g., by conversion to a mesylate or tosylate), the Boc-protected nitrogen can act as an intramolecular nucleophile, leading to the formation of a cyclic carbamate. Subsequent manipulation of this intermediate can provide access to valuable heterocyclic systems. The propensity for such cyclizations is a critical consideration when planning a synthetic sequence.[4]
Caption: Contrasting reactivity pathways of ortho and para isomers.
Comparative Performance in Cross-Coupling Reactions
While direct comparative data for these specific isomers in cross-coupling reactions is scarce, general principles of ortho-substitution effects can be applied. In reactions where the aromatic ring participates, such as Suzuki-Miyaura coupling of a corresponding halide derivative, the ortho-substituent can exert steric hindrance, potentially impacting reaction rates and yields compared to the less hindered para-isomer.[5] However, modern catalyst systems are often robust enough to overcome moderate steric challenges.[6]
Hypothetical Performance Comparison in a Suzuki-Miyaura Coupling
The following table illustrates a hypothetical comparison based on established principles of steric effects in cross-coupling reactions.
| Parameter | ortho-Bromo Derivative | para-Bromo Derivative | Rationale |
| Reaction Rate | Potentially Slower | Generally Faster | Steric hindrance from the ortho-substituent can impede catalyst coordination. |
| Catalyst Loading | May Require Higher Loading | Standard Loading | To overcome slower reaction kinetics. |
| Yield | Good to Excellent | Excellent | Modern catalysts can often achieve high yields for ortho-substituted substrates. |
| Side Reactions | Potential for intramolecular side reactions | Minimal | Proximity of reactive groups in the ortho-isomer. |
III. Deprotection Strategies: Considerations for Both Isomers
The removal of the Boc group is typically achieved under acidic conditions. However, the choice of acid and reaction conditions should be tailored to the overall substrate to avoid unwanted side reactions.
Standard Boc Deprotection Protocol
Materials:
-
Boc-protected aminobenzyl alcohol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane) at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
For the ortho-isomer, care must be taken to avoid acid-catalyzed intramolecular reactions between the newly formed amine and the hydroxymethyl group, especially at elevated temperatures.
IV. Conclusion: Strategic Selection for Synthetic Success
The choice between this compound and its para-isomer is a strategic one that should be guided by the overall synthetic plan.
-
tert-Butyl (4-(hydroxymethyl)phenyl)carbamate is the ideal choice when a stable, predictable building block is required, where the amino and hydroxyl functionalities are to be manipulated independently.
-
This compound offers unique opportunities for the construction of complex heterocyclic architectures through intramolecular reactions. Its use requires a deeper understanding of the potential reactivity arising from the proximity of the functional groups.
By understanding the distinct chemical personalities of these isomers, researchers can make informed decisions that streamline their synthetic endeavors and unlock novel molecular designs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Responsible Disposal of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are based on established best practices for chemical waste management and information extrapolated from safety data sheets of structurally similar compounds, given the limited specific data for this particular reagent.
The core principle of this guide is risk mitigation. Due to the fact that the toxicological properties of this compound have not been fully investigated, it must be handled as a hazardous substance.[1] This precautionary approach ensures that we operate with the highest safety standards.
Understanding the Hazards
Thermal decomposition of carbamates can produce irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[3] This necessitates careful handling to avoid heat and sources of ignition.
Core Disposal Principles: A Workflow for Safety
The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and ends with collection by a licensed waste disposal service. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with solid particles. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated. | Prevents skin contact. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated or if working outside a fume hood. | Minimizes the risk of inhaling fine particles. |
Step-by-Step Disposal Protocols
1. Solid Waste Disposal (Unused Reagent, Contaminated Weigh Boats, etc.)
-
Step 1: Collection: Carefully sweep any residual solid this compound and contaminated disposable materials (e.g., weigh paper, gloves) into a designated, properly labeled hazardous waste container.[4][5] Use tools that will not generate excessive dust.
-
Step 2: Containerization: The solid waste container must be made of a material compatible with the chemical (e.g., high-density polyethylene) and have a secure, sealable lid.
-
Step 3: Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound". The date of accumulation should also be noted.
-
Step 4: Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong oxidizing agents.[3]
2. Liquid Waste Disposal (Solutions containing this compound)
-
Step 1: Collection: Collect all solutions containing this compound in a dedicated, labeled liquid hazardous waste container. Do not pour this chemical down the drain. [4]
-
Step 2: Containerization: Use a chemically resistant container (e.g., a plastic-coated glass bottle or a polyethylene container) with a secure screw cap. Ensure there is adequate headspace in the container to allow for vapor expansion.
-
Step 3: Labeling: As with solid waste, the container must be labeled as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
Step 4: Storage: Store the sealed liquid waste container in a designated SAA, segregated from incompatible waste streams (e.g., acids, bases).
3. Contaminated Labware Disposal (Glassware, Needles, etc.)
-
Step 1: Decontamination: Whenever possible, decontaminate reusable glassware by rinsing with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate must be collected and disposed of as liquid hazardous waste.
-
Step 2: Disposal of Non-Reusable Items: Dispose of contaminated disposable glassware, needles, and other sharps in a designated sharps container. Other contaminated labware that cannot be decontaminated should be placed in the solid hazardous waste container.
-
Step 3: Labeling: Ensure all waste containers are appropriately labeled with their contents.
Emergency Procedures in Case of a Spill
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
-
Step 1: Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Step 2: Don PPE: Wear the appropriate PPE, including respiratory protection if the spill generates dust.
-
Step 3: Containment: For a solid spill, carefully sweep up the material and place it in the designated solid hazardous waste container.[3][5] For a liquid spill, use an inert absorbent material to contain and collect the waste.
-
Step 4: Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Step 5: Reporting: Report the spill to your institution's EHS department.
Environmental Fate and the Importance of Proper Disposal
While specific data on the environmental fate of this compound is limited, studies on other carbamates, such as methomyl, indicate that hydrolysis and microbial degradation can be significant degradation pathways in the environment.[6] However, the persistence and potential for bioaccumulation of this specific compound are unknown. Therefore, preventing its release into the environment through proper disposal is a critical precautionary measure.
By following these procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible practice of science and the protection of our environment. Always consult your institution's specific waste disposal guidelines and EHS office for any questions or clarification.
References
Navigating the Safe Handling of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate: A Comprehensive Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is a cornerstone of both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, laboratory personnel can cultivate a robust safety culture that extends beyond mere compliance.
Hazard Assessment and Risk Mitigation
This compound is a solid chemical. The primary routes of potential exposure in a laboratory setting are inhalation of dust particles, skin contact, and eye contact. Ingestion is a less common but still possible route of exposure.[1][3] Therefore, a comprehensive PPE strategy must address all these potential pathways.
Known Hazards of Structurally Similar Compounds:
-
Eye Irritation: Direct contact can cause irritation.[1]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1]
-
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[1]
It is crucial to note that the toxicological properties of this compound have not been fully investigated.[1] In the absence of specific data, a cautious approach is warranted.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards. A face shield should be worn in addition to goggles when there is a significant splash hazard. | Protects against accidental splashes of solutions and airborne dust particles from entering the eyes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) with a minimum thickness of 0.11 mm. Consult the glove manufacturer's chemical resistance guide for specific breakthrough times. | Prevents direct skin contact with the chemical. Nitrile gloves generally provide good resistance to a variety of chemicals, while butyl rubber offers excellent protection against many organic compounds.[4][5] |
| Body Protection | A long-sleeved laboratory coat. For procedures with a higher risk of contamination, chemical-resistant coveralls are recommended. | Minimizes skin exposure from spills or splashes. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge and a P95 or P100 particulate filter is required when handling the powder outside of a certified chemical fume hood or when dust generation is likely. | Protects against the inhalation of airborne dust particles and organic vapors. The black color-coded OV cartridge is for organic vapors, and the P-rated filter is effective against both solid and liquid aerosol particulates, including any oil-based aerosols that may be present. |
Step-by-Step PPE and Handling Protocol
Adherence to a systematic workflow is critical for minimizing exposure risk. The following protocol should be followed for all procedures involving this compound.
PPE Donning and Doffing Workflow
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of both chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility.
Chemical Waste:
-
Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1]
Contaminated PPE Disposal:
-
Gloves: Used gloves should be disposed of in the designated solid hazardous waste container immediately after use.
-
Disposable PPE: Contaminated disposable items such as bench paper and wipes should also be placed in the solid hazardous waste container.
-
Reusable PPE: Reusable PPE, such as laboratory coats, should be decontaminated according to institutional protocols before laundering. If significant contamination occurs, the item may need to be disposed of as hazardous waste.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1] |
| Ingestion | If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[1] |
Spill Response: In the case of a spill, evacuate the area and prevent entry. Wearing the appropriate PPE, cover the spill with an inert absorbent material and sweep it up. Place the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EHS department.
By integrating these safety protocols into your daily laboratory operations, you can significantly mitigate the risks associated with handling this compound and foster a safer research environment for all.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
